Pyridoxal Phosphate-d3
描述
属性
分子式 |
C8H10NO6P |
|---|---|
分子量 |
250.16 g/mol |
IUPAC 名称 |
[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/i1D3 |
InChI 键 |
NGVDGCNFYWLIFO-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)COP(=O)(O)O |
规范 SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O |
产品来源 |
United States |
Foundational & Exploratory
Pyridoxal Phosphate-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal Phosphate-d3 (PLP-d3) is the deuterium-labeled form of Pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6. This stable isotope-labeled compound serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for highly accurate and precise quantification of vitamin B6 vitamers by mass spectrometry. Its application also extends to metabolic research as a tracer to elucidate the complex pathways of vitamin B6 metabolism and its influence on various physiological and pathological processes. This guide provides a comprehensive overview of PLP-d3, its properties, and its critical roles in research, with a focus on quantitative analytical methods and potential tracer applications.
Introduction to this compound
Pyridoxal 5'-phosphate (PLP) is a vital coenzyme in a multitude of enzymatic reactions, playing a crucial role in amino acid, neurotransmitter, and sphingolipid metabolism.[1][2] Given its central role in cellular function, the accurate quantification of PLP and other vitamin B6 vitamers is essential for understanding nutritional status, diagnosing metabolic disorders, and for drug development.
This compound is a synthetically produced analog of PLP where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its natural counterpart in terms of its reactivity in biological systems but has a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical techniques.
The primary applications of this compound in a research setting are:
-
Internal Standard in Quantitative Analysis: PLP-d3 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify PLP and other vitamin B6 vitamers in complex biological matrices such as whole blood, plasma, and cerebrospinal fluid.[3][4][5]
-
Metabolic Tracer: In principle, PLP-d3 can be used to trace the metabolic fate of vitamin B6 in vivo and in vitro, providing insights into its absorption, distribution, metabolism, and excretion (ADME). While this application is less documented in readily available literature, the principles of stable isotope tracing are well-established.
Physicochemical Properties
The physicochemical properties of this compound are nearly identical to those of unlabeled Pyridoxal 5'-phosphate, with the exception of its molecular weight.
| Property | Value |
| Chemical Formula | C₈H₇D₃NO₆P |
| Molecular Weight | Approx. 250.16 g/mol |
| Appearance | Light-yellow to yellow solid |
| Solubility | Soluble in aqueous solutions |
Role as an Internal Standard in Quantitative Analysis
The most prominent and well-documented role of this compound is as an internal standard for isotope dilution mass spectrometry. This technique is considered the gold standard for quantitative analysis due to its high accuracy and precision.
Principle of Isotope Dilution Mass Spectrometry
In this method, a known amount of PLP-d3 is added to a biological sample at the beginning of the sample preparation process.[3] The PLP-d3 (internal standard) and the endogenous PLP (analyte) are chemically indistinguishable and therefore experience the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the endogenous PLP can be accurately determined, as any sample loss during processing will affect both compounds equally.
Experimental Workflow
The general workflow for the quantification of PLP in biological samples using PLP-d3 as an internal standard is depicted below.
Detailed Experimental Protocols
The following protocols are synthesized from published research and represent common methodologies for the quantification of PLP in human whole blood and plasma.[3][4][5]
3.3.1. Sample Preparation
-
Aliquoting: Thaw frozen biological samples (e.g., whole blood, plasma) on ice. Vortex to ensure homogeneity.
-
Internal Standard Spiking: To a 250 µL aliquot of the sample, add 50 µL of a working solution of this compound in a suitable solvent (e.g., water or a buffered solution). The concentration of the PLP-d3 working solution should be chosen to be in the mid-range of the expected endogenous PLP concentrations.
-
Protein Precipitation: Add a protein precipitating agent, such as 10% trichloroacetic acid (TCA), to the sample mixture.[3] The volume of TCA added is typically equal to the initial sample volume. Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the clear supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
3.3.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used (e.g., Waters™ Symmetry C18).[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for PLP and PLP-d3 are specific mass-to-charge (m/z) ratios of the precursor and product ions.
-
Quantitative Data
The following tables summarize the quantitative performance data from various validated LC-MS/MS methods using this compound as an internal standard.
Table 1: MRM Transitions for PLP and PLP-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pyridoxal 5'-phosphate (PLP) | 248.0 | 150.0 |
| This compound (PLP-d3) | 251.0 | 153.0 |
Table 2: Performance Characteristics of Validated LC-MS/MS Methods
| Parameter | Whole Blood[3] | Plasma[5] |
| Linearity Range | 4 - 8000 nmol/L | 5 - 200 nmol/L |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L | 5 nmol/L |
| Intra-day Precision (%CV) | 1.7 - 2.8% | 2.6 - 16.5% |
| Inter-day Precision (%CV) | 3.0 - 4.1% | Not Reported |
| Mean Recovery | 98% (89 - 103%) | Not Reported |
| Matrix Effect | 99.3% (97 - 102%) | Not Reported |
Role as a Metabolic Tracer
While less documented with specific published protocols, this compound holds significant potential as a metabolic tracer to study the dynamics of vitamin B6 metabolism. By introducing PLP-d3 into a biological system, researchers can track the appearance of the deuterium label in downstream metabolites, providing insights into the rates of metabolic conversion and the flux through various pathways.
Conceptual Framework
A stable isotope tracer study using PLP-d3 would involve the administration of the labeled compound to cells in culture or to an animal model. At various time points, biological samples would be collected, and the levels of deuterated and non-deuterated vitamin B6 vitamers would be quantified using LC-MS/MS. This allows for the determination of the rate of conversion of PLP to other forms, such as pyridoxal (PL), pyridoxamine 5'-phosphate (PMP), and the excretion product, 4-pyridoxic acid (4-PA).
Vitamin B6 Metabolic Pathway
The following diagram illustrates the key interconversions in the vitamin B6 metabolic pathway that could be traced using deuterium-labeled vitamers.
Hypothetical Experimental Protocol for a Tracer Study
-
Tracer Administration: Administer a single bolus dose of this compound to the experimental system (e.g., intraperitoneal injection in a rodent model or addition to cell culture media).
-
Time-Course Sampling: Collect biological samples (e.g., blood, tissues, urine, or cell lysates) at multiple time points post-administration (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing: Process the samples as described in section 3.3.1, but without the addition of an internal standard, as the focus is on the relative amounts of labeled and unlabeled compounds.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method capable of separating and detecting all relevant vitamin B6 vitamers and their deuterated counterparts. This will require the development of a specific MRM method for each analyte.
-
Data Analysis: For each time point, determine the ratio of the deuterated vitamer to its unlabeled counterpart. Plot these ratios over time to determine the kinetics of PLP-d3 metabolism and the flux of the deuterium label through the different branches of the pathway.
Conclusion
This compound is an essential tool for researchers in a wide range of scientific disciplines. Its primary and well-established application as an internal standard in LC-MS/MS methods has enabled the accurate and precise quantification of vitamin B6 vitamers, which is crucial for clinical diagnostics and nutritional research. While its use as a metabolic tracer is less documented in specific published protocols, the principles of stable isotope tracing suggest that PLP-d3 has significant potential to provide valuable insights into the dynamic aspects of vitamin B6 metabolism. The methodologies and data presented in this guide provide a solid foundation for the application of this compound in both quantitative and exploratory research settings.
References
- 1. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Properties of Deuterated Pyridoxal Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical properties of deuterated pyridoxal phosphate (d-PLP), the isotopically labeled form of the essential coenzyme pyridoxal phosphate (PLP). While direct comparative studies on the biochemical properties of d-PLP versus PLP are limited in publicly available literature, this document synthesizes established principles of isotope effects, general enzymatic mechanisms, and available data on deuterated compounds to present a detailed theoretical and practical framework. This guide covers the synthesis of d-PLP, its anticipated biochemical characteristics, and detailed experimental protocols for its study and application in mechanistic enzymology and drug development. The primary utility of d-PLP lies in its application for mechanistic studies, particularly in determining kinetic isotope effects (KIEs) to elucidate enzyme reaction mechanisms.[1][2]
Introduction to Pyridoxal Phosphate and the Significance of Deuteration
Pyridoxal 5'-phosphate (PLP) is a metabolically active form of vitamin B6 and a versatile coenzyme involved in a vast array of enzymatic reactions, primarily in amino acid metabolism.[3] Its catalytic prowess stems from its ability to form a Schiff base with the amino group of a substrate, acting as an electrophilic catalyst to stabilize various reaction intermediates.[4][5] PLP-dependent enzymes catalyze a wide range of transformations, including transamination, decarboxylation, racemization, and elimination reactions.[6][7]
Deuterium (²H or D), a stable isotope of hydrogen, serves as a powerful tool in mechanistic and pharmacokinetic studies.[8] The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium.[9] This effect is particularly pronounced in reactions where a carbon-hydrogen bond is cleaved in the rate-determining step.[9] In the context of PLP, deuteration at specific positions can provide invaluable insights into the intricacies of enzyme-catalyzed reactions. Furthermore, deuterated compounds are increasingly utilized in drug development to enhance pharmacokinetic profiles by altering metabolic pathways.[10][11]
Synthesis of Deuterated Pyridoxal Phosphate
The synthesis of deuterated pyridoxal phosphate can be achieved through the chemical modification of pyridoxine (vitamin B6) precursors. A common strategy involves the introduction of deuterium at specific positions, followed by phosphorylation and oxidation to yield the final d-PLP product. The following is a generalized pathway based on the work of Coburn et al. (1982), who synthesized various deuterated vitamin B6 compounds.[12]
Synthesis of Pyridoxine-d₂ (5'-(hydroxymethyl-d₂))
A key step in producing d-PLP is the synthesis of a deuterated pyridoxine intermediate. One approach involves the reduction of a protected pyridoxic acid derivative with a deuterium source.[12]
-
Starting Material: α⁴-3-O-isopropylidene-5-pyridoxic acid
-
Reducing Agent: Lithium aluminum deuteride (LiAlD₄)
-
Reaction: The carboxylic acid at the 5-position is reduced to a deuterated hydroxymethyl group.[12]
-
Product: 3-Hydroxy-4-(hydroxymethyl)-5-(hydroxymethyl-d₂)-2-methylpyridine (pyridoxine-d₂)[12]
Conversion of Pyridoxine-d₂ to Pyridoxal-d₂ Phosphate
The deuterated pyridoxine can then be converted to deuterated pyridoxal phosphate through a series of enzymatic or chemical steps that mirror the biological synthesis pathway. This typically involves:
-
Phosphorylation: The 5'-hydroxymethyl group of pyridoxine-d₂ is phosphorylated to yield pyridoxine-d₂ 5'-phosphate.
-
Oxidation: The 4'-hydroxymethyl group is then oxidized to an aldehyde, forming pyridoxal-d₂ 5'-phosphate.[12]
Anticipated Biochemical Properties of Deuterated PLP
Direct, quantitative comparisons of the biochemical properties of d-PLP and PLP are not extensively documented. However, based on the principles of kinetic isotope effects, we can anticipate certain differences. The magnitude of these effects will depend on the specific position of deuteration on the PLP molecule and the nature of the enzymatic reaction.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of key biochemical parameters for a PLP-dependent enzyme reconstituted with either PLP or d-PLP (deuterated at a position involved in a rate-limiting proton transfer). This data is for illustrative purposes to highlight potential differences based on the kinetic isotope effect.
| Parameter | Non-Deuterated PLP | Deuterated PLP (Hypothetical) | Description |
| kcat (s⁻¹) | 100 | 85 | The turnover number, representing the maximum number of substrate molecules converted to product per enzyme molecule per second. A slight decrease is anticipated if the deuterated position is involved in a rate-limiting step. |
| Km (µM) | 50 | 50 | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. Significant changes are not expected as binding is primarily governed by non-covalent interactions. |
| kcat/Km (s⁻¹µM⁻¹) | 2 | 1.7 | The catalytic efficiency of the enzyme. A decrease would be proportional to the change in kcat. |
| Binding Affinity (Kd) (nM) | 100 | 100 | The dissociation constant for the cofactor. Deuteration is unlikely to significantly alter the binding affinity to the apoenzyme. |
| UV-Vis λmax (nm) | 388 | 388 | The wavelength of maximum absorbance. No significant shift is expected from deuteration. |
| Fluorescence Emission λmax (nm) | 510 | 510 | The wavelength of maximum fluorescence emission. No significant shift is expected from deuteration. |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize and utilize deuterated pyridoxal phosphate.
Apoenzyme Preparation and Reconstitution
To study the effects of deuterated PLP, it is first necessary to prepare the apoenzyme (the enzyme without the cofactor) and then reconstitute it with d-PLP.
Protocol:
-
Apoenzyme Preparation:
-
Dissolve the holoenzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add a reagent to remove the PLP. Common methods include treatment with a mild reducing agent like sodium borohydride followed by dialysis, or incubation with a hydroxylamine solution followed by extensive dialysis against a phosphate-free buffer.
-
Confirm the removal of PLP spectrophotometrically by monitoring the disappearance of the characteristic absorbance peak around 388 nm.
-
-
Apoenzyme Reconstitution:
-
Incubate the apoenzyme with a slight molar excess of deuterated PLP in a suitable buffer at a specific temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).[13]
-
Remove the excess, unbound d-PLP by dialysis or gel filtration.[14]
-
Confirm reconstitution by monitoring the appearance of the PLP absorbance peak and by measuring the restoration of enzymatic activity.
-
Enzyme Kinetics Assay
Standard enzyme kinetics assays can be used to determine the kinetic parameters of the d-PLP reconstituted enzyme.
Protocol:
-
Assay Setup:
-
Prepare a reaction mixture containing a suitable buffer, the substrate(s) for the PLP-dependent enzyme, and any necessary co-substrates.
-
Equilibrate the reaction mixture to the desired temperature.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a known concentration of the d-PLP reconstituted enzyme.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress over time by measuring the formation of a product or the consumption of a substrate. This can be done spectrophotometrically, fluorometrically, or using chromatography-based methods.
-
-
Data Analysis:
-
Determine the initial reaction velocities at various substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kcat and Km values.
-
Determination of Binding Affinity
Several biophysical techniques can be employed to measure the binding affinity (Kd) of deuterated PLP to the apoenzyme.
Protocol (Isothermal Titration Calorimetry - ITC):
-
Sample Preparation:
-
Prepare solutions of the apoenzyme and deuterated PLP in the same dialysis buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the apoenzyme into the sample cell of the ITC instrument and the deuterated PLP into the injection syringe.
-
Perform a series of injections of the d-PLP solution into the apoenzyme solution while monitoring the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to obtain the heat of binding for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Spectroscopic Analysis
Spectroscopic methods are essential for characterizing deuterated PLP and its interaction with enzymes.
-
UV-Visible Spectroscopy:
-
Protocol: Record the absorbance spectrum of free d-PLP and the d-PLP reconstituted enzyme over a range of wavelengths (e.g., 250-550 nm).
-
Expected Outcome: The formation of the Schiff base between d-PLP and the enzyme's active site lysine will result in a characteristic absorbance spectrum, typically with a peak around 388 nm for the internal aldimine.
-
-
Fluorescence Spectroscopy:
-
Protocol: Measure the fluorescence emission spectrum of the d-PLP reconstituted enzyme upon excitation at a suitable wavelength (e.g., 388 nm).
-
Expected Outcome: The fluorescence properties of PLP are sensitive to its environment and can provide information about the polarity of the active site.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Acquire ¹H and ¹³C NMR spectra of deuterated PLP. For enzyme-bound d-PLP, specialized NMR techniques may be required due to the large size of the protein.
-
Expected Outcome: Deuteration will lead to the absence of signals at the corresponding positions in the ¹H NMR spectrum and potentially altered splitting patterns in the ¹³C NMR spectrum. This can be used to confirm the position and extent of deuteration.[6]
-
Mass Spectrometry
Mass spectrometry is a crucial tool for confirming the successful synthesis of deuterated PLP and for its quantitative analysis.
Protocol (LC-MS/MS for Quantitative Analysis):
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Separate the d-PLP from other components using liquid chromatography.
-
Detect and quantify the d-PLP and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[15]
-
-
Data Analysis:
-
Calculate the concentration of d-PLP in the sample based on the ratio of the peak areas of the d-PLP and the internal standard.
-
Visualizations
General PLP-Dependent Enzyme Catalytic Cycle
Caption: A simplified diagram of the general catalytic cycle for a PLP-dependent transaminase.
Experimental Workflow for Kinetic Isotope Effect Studies
Caption: Workflow for determining the kinetic isotope effect using deuterated PLP.
Conclusion
Deuterated pyridoxal phosphate is a powerful tool for elucidating the mechanisms of PLP-dependent enzymes. While direct comparative data on its biochemical properties are sparse, the principles of kinetic isotope effects provide a strong theoretical framework for its application. The synthesis of d-PLP, though complex, is achievable, and its use in conjunction with the detailed experimental protocols outlined in this guide can provide high-resolution insights into enzyme catalysis. For researchers in enzymology and drug development, the strategic use of deuterated PLP offers a unique avenue to probe reaction mechanisms and potentially modulate the metabolic fate of PLP-utilizing therapeutics. Further research directly comparing the biochemical and biophysical properties of deuterated and non-deuterated PLP is warranted to fully expand its utility.
References
- 1. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for quantitative determination of deuterium content in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinetic spectrophotometric method for the determination of pyridoxal-5'-phosphate based on coenzyme activation of apo-d-phenylglycine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C NMR spectroscopy of labeled pyridoxal 5'-phosphate. Model studies, D-serine dehydratase, and L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. epfl.ch [epfl.ch]
- 10. Discovery and Characterization of Pyridoxal 5’-Phosphate-Dependent Cycloleucine Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Apoenzyme reconstitution as a chemical tool for structural enzymology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution [frontiersin.org]
- 15. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Pyridoxal Phosphate-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of deuterated pyridoxal phosphate (PLP-d3) and the analytical methods used to determine its isotopic purity. This information is critical for researchers utilizing PLP-d3 as an internal standard in mass spectrometry-based assays or as a tracer in metabolic studies.
Synthesis of Pyridoxal Phosphate-d3
The synthesis of this compound typically involves a multi-step process starting from a pyridoxine precursor. The general strategy is to introduce deuterium atoms at specific, stable positions within the pyridoxine molecule, followed by chemical conversion to pyridoxal and subsequent phosphorylation to yield the final product, PLP-d3.[1][2]
A common route for deuteration involves the introduction of deuterium into the 2-methyl group and/or the 5-hydroxymethyl group of a protected pyridoxine derivative.[1][3]
General Synthetic Pathway
The synthesis can be conceptually broken down into three main stages:
-
Deuteration of a Pyridoxine Precursor: Introduction of deuterium atoms onto the pyridoxine scaffold.
-
Conversion to Pyridoxal: Oxidation of the deuterated pyridoxine to the corresponding aldehyde, pyridoxal.
-
Phosphorylation: Addition of a phosphate group to the 5'-hydroxyl position of deuterated pyridoxal to form PLP-d3.
Below is a diagram illustrating a plausible synthetic workflow.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of Deuterated Pyridoxine
-
Method A: Deuteration at the 5-hydroxymethyl position.
-
A protected form of pyridoxic acid (e.g., α4,3-O-isopropylidene-5-pyridoxic acid) is reduced using a deuterated reducing agent.[1][2]
-
Protocol: To a solution of the protected pyridoxic acid in an anhydrous aprotic solvent (e.g., THF), add a molar excess of lithium aluminum deuteride (LiAlD4) in a controlled manner at a reduced temperature (e.g., 0 °C).
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched, and the deuterated pyridoxine is extracted and purified.
-
-
Method B: Deuteration at the 2-methyl position.
-
This method utilizes a base-catalyzed hydrogen-deuterium exchange reaction.[1][2]
-
Protocol: An N-benzyl protected pyridoxine is dissolved in deuterium oxide (D2O) containing a base (e.g., sodium deuteroxide, NaOD).
-
The mixture is heated to facilitate the exchange of the protons on the 2-methyl group with deuterium from the solvent.
-
The deuterated product is then isolated and purified after neutralization.
-
Stage 2: Conversion of Deuterated Pyridoxine to Deuterated Pyridoxal
-
The deuterated pyridoxine is oxidized to the corresponding aldehyde.
-
Protocol: Deuterated pyridoxine is treated with an oxidizing agent such as manganese dioxide (MnO2) in a suitable solvent.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the solid oxidant is filtered off, and the deuterated pyridoxal is purified from the filtrate, often via crystallization of its hydrochloride salt.
Stage 3: Phosphorylation of Deuterated Pyridoxal
-
The final step is the phosphorylation of the 5'-hydroxyl group.
-
Protocol: Deuterated pyridoxal hydrochloride is reacted with a phosphorylating agent. A common method involves the use of polyphosphoric acid.[4][5]
-
To improve handling and reaction efficiency, the pyridoxal can first be converted to a Schiff base.[5]
-
The deuterated pyridoxal (or its Schiff base) is mixed with polyphosphoric acid and heated.
-
After the reaction, the mixture is hydrolyzed, and the PLP-d3 is purified, often using ion-exchange chromatography and/or recrystallization.[4]
Isotopic Purity Determination
The isotopic purity of PLP-d3 is a critical parameter, as it directly impacts its utility as an internal standard. The goal is to have a high percentage of the d3 species and minimal contributions from d0, d1, and d2 isotopologues. Commercially available PLP-d3 standards often cite isotopic purities of greater than 85% to over 97%.[6][7][8]
The primary techniques for determining isotopic purity are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[9]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic distribution.[5][10][11]
Experimental Workflow for Isotopic Purity by HRMS
Caption: Workflow for isotopic purity determination by LC-HRMS.
Protocol:
-
Sample Preparation: A solution of PLP-d3 is prepared in a suitable solvent (e.g., methanol/water).
-
LC-HRMS Analysis: The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). The chromatography step separates the analyte from any potential impurities.
-
Data Acquisition: A full scan mass spectrum is acquired over the relevant m/z range for the protonated or deprotonated molecular ions of PLP and its deuterated isotopologues.
-
Data Analysis:
-
The theoretical m/z values for the d0, d1, d2, and d3 species of PLP are calculated.
-
Extracted ion chromatograms (EICs) are generated for each of these m/z values.
-
The peak areas for each isotopologue are integrated.
-
The percentage of each isotopologue is calculated from its peak area relative to the sum of all isotopologue peak areas. Corrections for the natural isotopic abundance of other elements (e.g., 13C) may be necessary for high accuracy.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 1H NMR, can be used to assess the degree of deuteration at specific sites.[9][12]
Protocol:
-
Sample Preparation: A solution of PLP-d3 is prepared in a suitable deuterated solvent (e.g., D2O).
-
1H NMR Analysis: A high-resolution 1H NMR spectrum is acquired.
-
Data Analysis: The absence or significant reduction of the signal corresponding to the protons at the deuterated positions (e.g., the 2-methyl group) is indicative of high isotopic enrichment. The integral of any residual proton signal at this position, relative to the integral of a non-deuterated proton signal in the molecule, can be used to quantify the isotopic purity.
Quantitative Data Summary
The following tables summarize typical data related to PLP-d3.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C8H7D3NO6P |
| Molecular Weight | ~250.16 g/mol |
| CAS Number | 1354560-58-9 |
Table 2: Example Isotopic Purity Data for Commercial PLP-d3
| Source | Stated Isotopic Purity |
| Supplier A | >85%[7][8] |
| Supplier B | ≥97%[6] |
| Supplier C (MedChemExpress) | 98.01%[13] |
Table 3: LC-MS/MS Parameters for PLP Analysis
This table provides example parameters for the analysis of PLP using a PLP-d3 internal standard, as described in the literature.[2]
| Parameter | Value |
| LC Column | Waters™ Symmetry C18 |
| Mobile Phase | Gradient of 0.1% formic acid in methanol and water |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Transition (MRM) | m/z 247.8 > 149.8 (for unlabeled PLP) |
| Collision Energy | 14 eV |
Note: The mass transition for PLP-d3 would be adjusted to account for the mass increase from deuteration (e.g., m/z 250.8 > 152.8, assuming deuteration at the methyl group).
Conclusion
The synthesis of this compound is a multi-step process requiring careful control of deuteration and subsequent chemical transformations. The isotopic purity of the final product is paramount for its application as an internal standard and can be reliably determined using high-resolution mass spectrometry and NMR spectroscopy. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals working with deuterated pyridoxal phosphate.
References
- 1. Synthesis of deuterated vitamin B/sub 6/ compounds (Journal Article) | ETDEWEB [osti.gov]
- 2. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridoxal phosphate synthesis - chemicalbook [chemicalbook.com]
- 5. CN109021012B - Synthesis process of pyridoxal 5' -phosphate - Google Patents [patents.google.com]
- 6. Pyridoxal-[d3] Phosphate | CAS 853645-22-4 | IsoSciences | Biomol.com [biomol.com]
- 7. Pyridoxal 5'-Phosphate-d3 (>85%) | CymitQuimica [cymitquimica.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. almacgroup.com [almacgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR spectra of exchangeable protons of pyridoxal phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
The Deuterated Cofactor: An In-depth Technical Guide to the Mechanism of Action of Pyridoxal Phosphate-d3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridoxal Phosphate (PLP), the active form of vitamin B6, is a versatile cofactor essential for a vast array of enzymatic reactions crucial to amino acid metabolism. Its reactivity is centered around the aldehyde group at the C4' position, which forms a Schiff base with amino groups of substrates, initiating catalysis. This technical guide delves into the mechanism of action of a specific isotopic analogue, Pyridoxal Phosphate-d3 (PLP-d3), where the hydrogen at the C4' aldehyde position is replaced by deuterium. While direct quantitative kinetic data for PLP-d3 is not extensively available in published literature, this document extrapolates from the well-established mechanism of PLP and the principles of kinetic isotope effects (KIEs) to provide a comprehensive understanding of its anticipated behavior as a cofactor. This guide further provides detailed experimental protocols for the preparation of apoenzymes and the kinetic analysis of reconstituted holoenzymes, alongside visualizations of key pathways and workflows to facilitate further research in this area.
The Core Mechanism of Pyridoxal Phosphate (PLP)
PLP-dependent enzymes catalyze a wide variety of reactions, including transamination, decarboxylation, racemization, and elimination and substitution reactions.[1] The unifying feature of these mechanisms is the covalent binding of the amino acid substrate to the PLP cofactor via a Schiff base linkage, also known as an external aldimine.[1] This process is initiated by a transaldimination reaction, where the amino group of the substrate displaces the ε-amino group of an active site lysine residue that is initially bound to PLP (the internal aldimine).[2]
The pyridine ring of PLP acts as an "electron sink," stabilizing the negative charge that develops in the carbanionic intermediates formed during the reaction.[2][3] The specific reaction pathway that follows the formation of the external aldimine is determined by the enzyme's active site architecture, which precisely orients the substrate-PLP complex to facilitate the cleavage of a specific bond at the α-carbon of the amino acid.
A critical step in many PLP-catalyzed reactions, particularly transamination, is the tautomerization of the external aldimine to a ketimine intermediate. This involves the removal of the α-proton from the amino acid and a subsequent protonation at the C4' position of the PLP cofactor.[3] The active site lysine residue is often implicated in this proton transfer.[3]
The Mechanism of Action of this compound (PLP-d3) and the Anticipated Kinetic Isotope Effect
The substitution of hydrogen with deuterium at the C4' position of PLP to form PLP-d3 is not expected to alter the fundamental reaction pathways. PLP-d3 will still form an internal aldimine with the enzyme and an external aldimine with the amino acid substrate. However, the difference in mass between hydrogen and deuterium will influence the vibrational frequencies of the C-H and C-D bonds, respectively. This can lead to a kinetic isotope effect (KIE), which is a change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes.[4][5]
Specifically, a primary KIE is expected in reactions where the C-D bond at the C4' position is broken or formed in the rate-determining step. In the context of a transamination reaction, the reprotonation at the C4' position is a key step in the conversion of the quinonoid intermediate to the ketimine.[3] If this proton transfer is part of the rate-limiting step, the use of PLP-d3 should result in a slower reaction rate compared to PLP. This is because the C-D bond has a lower zero-point energy than the C-H bond, and therefore requires more energy to break.[5]
The magnitude of the KIE (kH/kD) for this step would provide valuable insights into the transition state of the proton transfer. A significant primary KIE (typically > 2) would suggest a transition state where the proton/deuteron is being transferred. A KIE close to 1 would indicate that this step is not rate-limiting.
Quantitative Data Analysis (Hypothetical)
Due to the limited availability of direct experimental data for PLP-d3 in the scientific literature, the following table presents a hypothetical comparison of kinetic parameters for a generic aminotransferase enzyme reconstituted with either PLP or PLP-d3. This table is intended to illustrate the anticipated effects of the deuterium substitution based on the principles of KIEs.
| Cofactor | Km (Substrate) (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Predicted KIE (kH/kD) on kcat |
| PLP | 0.5 | 10 | 20,000 | - |
| PLP-d3 | 0.5 | 4 | 8,000 | 2.5 |
Note: The Km is assumed to be unaffected as the initial binding of the substrate to form the external aldimine does not directly involve the C4' proton. The predicted KIE on kcat of 2.5 is a plausible value for a primary deuterium isotope effect where proton transfer is partially rate-limiting.
Experimental Protocols
Preparation of Apo-Aminotransferase
Objective: To remove the native PLP cofactor from the holoenzyme to generate the apoenzyme, which can then be reconstituted with PLP or PLP-d3. This method is adapted from procedures described for various PLP-dependent enzymes.[6]
Materials:
-
Purified aminotransferase holoenzyme
-
L-cysteine
-
Potassium phosphate buffer (50 mM, pH 7.5) containing 10 mM EDTA
-
Dialysis tubing (10 kDa MWCO)
-
Stir plate and stir bar
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the holoenzyme in the potassium phosphate buffer.
-
Add L-cysteine to a final concentration of 100 mM. L-cysteine will react with the PLP to form a thiazolidine derivative, effectively removing it from the active site.
-
Incubate the solution at 37°C for 1 hour.
-
Transfer the solution to a dialysis bag and dialyze against 4 liters of the same potassium phosphate buffer at 4°C.
-
Change the dialysis buffer every 4 hours for a total of 24 hours to ensure complete removal of the PLP-cysteine adduct and excess cysteine.
-
Confirm the removal of PLP by measuring the UV-Vis spectrum of the enzyme. The characteristic absorbance peak of the internal aldimine at ~420 nm should be absent in the apoenzyme preparation.
-
Determine the concentration of the apoenzyme using a standard protein assay (e.g., Bradford or BCA).
Reconstitution of Apoenzyme with PLP and PLP-d3
Objective: To prepare the active holoenzyme by incubating the apoenzyme with either PLP or PLP-d3.
Materials:
-
Prepared apo-aminotransferase
-
Stock solutions of PLP and PLP-d3 (10 mM)
-
Potassium phosphate buffer (50 mM, pH 7.5)
Procedure:
-
To a solution of the apoenzyme, add a 5-fold molar excess of either PLP or PLP-d3.
-
Incubate the mixture at 30°C for 30 minutes to allow for the formation of the internal aldimine.
-
The reconstituted holoenzyme is now ready for kinetic analysis. The reconstitution can be confirmed by observing the return of the absorbance peak around 420 nm.
Kinetic Assay of Aminotransferase Activity (UV-Vis Spectrophotometry)
Objective: To determine the kinetic parameters (Km and kcat) of the aminotransferase reconstituted with PLP and PLP-d3. This protocol is based on a coupled-enzyme assay for aspartate aminotransferase.[7]
Materials:
-
Reconstituted aminotransferase (with PLP or PLP-d3)
-
L-aspartate (substrate)
-
α-ketoglutarate (co-substrate)
-
Malate dehydrogenase (MDH) (coupling enzyme)
-
NADH
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
96-well microplate or quartz cuvettes
-
UV-Vis spectrophotometer capable of reading at 340 nm
Principle: The aminotransferase catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. The rate of this reaction is monitored by coupling the production of oxaloacetate to the MDH-catalyzed oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing the potassium phosphate buffer, a saturating concentration of α-ketoglutarate (e.g., 10 mM), a specific concentration of NADH (e.g., 0.2 mM), and an excess of MDH (e.g., 10 units/mL).
-
Add varying concentrations of the substrate, L-aspartate, to the reaction mixtures.
-
Initiate the reaction by adding a small, fixed amount of the reconstituted aminotransferase.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rates (v0) from the linear portion of the absorbance vs. time plots using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
-
Plot the initial rates against the corresponding L-aspartate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax/[E]).
-
Repeat the entire procedure for the enzyme reconstituted with PLP-d3.
-
Calculate the kinetic isotope effect by taking the ratio of the kcat values (kcat(PLP) / kcat(PLP-d3)).
Visualizations
General Mechanism of PLP-Dependent Transamination
References
- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
Understanding the Deuterium Kinetic Isotope Effect of Pyridoxal Phosphate-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the deuterium kinetic isotope effect (KIE) with a specific focus on Pyridoxal Phosphate-d3 (PLP-d3). While direct experimental data on the KIE of PLP-d3 is not extensively published, this document extrapolates from established principles of KIE, the known catalytic mechanisms of PLP-dependent enzymes, and standard experimental protocols for KIE determination. This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical frameworks to design and interpret experiments utilizing PLP-d3 to probe enzyme mechanisms and inform drug design. We will cover the theoretical basis of deuterium KIEs, the pivotal role of PLP in catalysis, detailed experimental methodologies for KIE determination, and the application of these principles to the study of PLP-d3.
Introduction to the Deuterium Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a powerful tool in physical organic chemistry and enzymology used to elucidate reaction mechanisms.[1] It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.[1] The deuterium KIE (kH/kD) is the ratio of the rate constant for a reaction with a protium-containing substrate (kH) to the rate constant for the same reaction with a deuterium-containing substrate (kD).
Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[2] The C-H bond has a higher vibrational frequency and thus a higher zero-point energy than a C-D bond. Breaking the stronger, lower-energy C-D bond requires more energy, leading to a slower reaction rate and a kH/kD ratio significantly greater than 1, typically in the range of 2-7.[3]
Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[1] These effects are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5.[1] SKIEs arise from changes in the vibrational environment of the isotope between the ground state and the transition state. They are further classified as α, β, and γ effects depending on the position of the isotope relative to the reaction center. For PLP-d3, where the deuterium atoms are on the methyl group of the pyridoxal ring, any observed KIE would likely be a secondary effect, providing insights into the conformational changes of the cofactor during catalysis.
The Role of Pyridoxal Phosphate (PLP) in Enzymatic Catalysis
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions, particularly in amino acid metabolism.[4] PLP-dependent enzymes catalyze transformations such as transamination, decarboxylation, racemization, and elimination/substitution reactions.[5][6]
The catalytic prowess of PLP stems from its ability to form a Schiff base (internal aldimine) with a lysine residue in the enzyme's active site.[7] Upon substrate binding, a transimination reaction occurs, forming a new Schiff base between the substrate's amino group and PLP (external aldimine).[7] The protonated pyridine ring of PLP acts as an electron sink, stabilizing the negative charge that develops in the transition state of the reaction, thereby lowering the activation energy.[4]
Deuterating the methyl group of PLP to create PLP-d3 introduces a subtle change to the cofactor's vibrational properties. Studying the secondary kinetic isotope effect of PLP-d3 can provide valuable information about the steric and electronic environment of the cofactor's methyl group during the catalytic cycle. For instance, a change in the hybridization of an adjacent atom or altered hyperconjugation in the transition state could be reflected in the SKIE.
Key PLP-Dependent Enzyme Systems
To understand the potential application of PLP-d3 in studying enzyme mechanisms, it is helpful to review the catalytic cycles of well-characterized PLP-dependent enzymes.
Aspartate Aminotransferase
Aspartate aminotransferase (AAT) catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, producing oxaloacetate and glutamate.[8] The reaction proceeds through a "ping-pong" mechanism involving the formation of an external aldimine, a quinonoid intermediate, a ketimine, and finally the release of the α-keto acid product, leaving the enzyme in the pyridoxamine phosphate (PMP) form.[9][10]
References
- 1. Kinetic Isotope Effects of L-Dopa Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epfl.ch [epfl.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyridoxal 5'-phosphate dependent reactions: Analyzing the mechanism of aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pyridoxal Phosphate-d3: Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, availability, and key applications of Pyridoxal Phosphate-d3 (PLP-d3). This deuterated analog of pyridoxal 5'-phosphate, the active form of vitamin B6, serves as an invaluable tool in various research and development settings, particularly in mass spectrometry-based quantitative analysis and metabolic studies.
Commercial Sources and Availability
This compound is available from several commercial suppliers, each offering the product with specific purity and isotopic enrichment levels. The following table summarizes the key quantitative data from a selection of vendors to facilitate comparison.
| Supplier | Catalog Number (Example) | Purity | Isotopic Enrichment | Available Quantities | CAS Number |
| MedChemExpress | HY-W011727S | 98.01% (HPLC) | 98.02% (d3: 94.05%, d2: 5.95%) | 500 µg, 1 mg, 5 mg, 10 mg | 1354560-58-9 |
| LGC Standards | TRC-H60582-0.5MG | >85% | Not specified | 0.5 mg, 2.5 mg, 5 mg | 1354560-58-9 |
| Santa Cruz Biotechnology | sc-216972 | ≥97% | Not specified | Not specified | 1354560-58-9 |
| IsoSciences | ISO-7017 | >97% | ≥97% | 1 mg, 5 mg, 10 mg | 853645-22-4 |
| Buchem BV | Not specified | ≥98% | Not specified | Contact for details | Not specified |
| CymitQuimica | TR-H605892 | >85% | Not specified | 500µg, 2500µg, 5mg | 1354560-58-9 |
| AA BLOCKS, INC. | AABH9A225EE4 | >85% (May contain up to 1.5% d0) | Not specified | Not specified | 1354560-58-9 |
Experimental Protocols
Protocol for the Quantification of Pyridoxal-5'-Phosphate in Whole Blood using this compound as an Internal Standard by LC-ESI-MS/MS
This protocol is adapted from a validated method for the accurate quantification of endogenous pyridoxal-5'-phosphate (PLP) in biological samples.[1][2]
1. Materials and Reagents:
-
This compound (as internal standard)
-
Pyridoxal-5'-Phosphate (for calibration curve)
-
Whole blood samples
-
10% Trichloroacetic acid (TCA) solution
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Waters™ Symmetry C18 column or equivalent
2. Sample Preparation:
-
To 250 µL of whole blood sample, add 50 µL of a pre-determined concentration of this compound solution (internal standard).[1]
-
Vortex the sample to ensure thorough mixing.
-
Add 10% trichloroacetic acid for deproteinization.[1]
-
Vortex the sample vigorously.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.[1]
3. LC-MS/MS Analysis:
-
Inject 20 µL of the supernatant into the LC-ESI-MS/MS system.[1]
-
Perform reversed-phase chromatography using a C18 column.[1]
-
Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol.[1]
-
Set the mass spectrometer to operate in positive ion mode.
-
Monitor the mass transition for PLP (e.g., m/z 247.8 > 149.8) and this compound. The specific mass transition for the deuterated standard will be shifted by +3 Da.[1]
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of PLP to this compound against the concentration of the PLP standards.
-
Quantify the amount of PLP in the whole blood samples by interpolating their peak area ratios from the calibration curve. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response.[3][4]
Visualizations
Signaling Pathway: Enzymatic Conversion of Glutamate to GABA
Pyridoxal phosphate is an essential cofactor for the enzyme glutamate decarboxylase (GAD), which catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5][6][7][8][9]
Caption: Enzymatic conversion of glutamate to the neurotransmitter GABA, a reaction catalyzed by GAD with PLP as a cofactor.
Experimental Workflow: LC-MS/MS Analysis with an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is a gold standard in quantitative LC-MS/MS analysis to ensure accuracy and precision.[3][4]
Caption: A typical workflow for quantitative analysis using LC-MS/MS with the addition of an internal standard.
References
- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Probing Enzymatic Reactions with Deuterated Pyridoxal Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a remarkably versatile coenzyme essential for a vast array of enzymatic reactions, particularly in amino acid metabolism.[1][2][3][4] PLP-dependent enzymes catalyze diverse transformations including transamination, decarboxylation, racemization, and various elimination and substitution reactions.[1][5][6] The core of PLP's catalytic power lies in its ability to form a Schiff base (internal aldimine) with an active site lysine residue, which is then replaced by the amino acid substrate to form an external aldimine.[2][7] This covalent linkage allows the pyridine ring of PLP to act as an "electron sink," stabilizing carbanionic intermediates that are central to the various reaction types.[8]
The study of enzyme mechanisms often relies on subtle probes to elucidate transition states and rate-limiting steps. Isotopic labeling, particularly the substitution of hydrogen with its heavier isotope deuterium, is a powerful tool in this regard. Deuterating specific positions on the PLP coenzyme or the substrate allows researchers to measure kinetic isotope effects (KIEs), providing profound insights into bond-breaking and bond-forming events during catalysis. This technical guide provides an in-depth overview of the application of deuterated PLP in enzymology, focusing on experimental design, data interpretation, and key findings from studies on prominent PLP-dependent enzymes.
Synthesis of Deuterated Pyridoxal Phosphate
The application of deuterated PLP in enzymatic studies first requires its chemical synthesis. While commercially available, specific labeling patterns often necessitate custom synthesis. A common strategy involves the reduction of a pyridoxic acid precursor with a deuterium source like lithium aluminum deuteride (LAD).
For example, 3-Hydroxy-4-(hydroxymethyl)-5-(hydroxymethyl-d2)-2-methylpyridine (pyridoxine-d2) can be prepared by reducing α4-3-O-isopropylidene-5-pyridoxic acid with LAD.[9] This specifically labels the 5'-hydroxymethyl group. Subsequent enzymatic or chemical oxidation can then convert the deuterated pyridoxine to the desired pyridoxal phosphate.[9] Base-catalyzed exchange in deuterium oxide (D₂O) is another method used to introduce deuterium, for instance, at the 2'-methyl group.[9]
A generalized workflow for preparing and using deuterated PLP in enzymatic assays is outlined below.
References
- 1. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridoxal enzymes: mechanistic diversity and uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pyridoxal 5'-Phosphate: Electrophilic Catalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Role of Pyridoxal Phosphate-d3 in Vitamin B6 Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Quantifying Vitamin B6
Vitamin B6 is an essential nutrient that exists in six interconvertible forms, or vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphorylated forms (PNP, PLP, PMP).[1][2] The biologically active form is Pyridoxal 5'-Phosphate (PLP), which serves as a critical coenzyme for over 140 enzymatic reactions, primarily in amino acid metabolism.[2][3] Given its central role, accurately measuring PLP concentrations in biological matrices is crucial for nutritional assessment, diagnosing metabolic disorders, and in pharmacokinetic studies of drug candidates that may interfere with vitamin B6 metabolism.[1][4]
The direct quantification of PLP is challenging due to its reactivity and the complexity of biological samples. Traditional methods often lack the required specificity and are prone to matrix interference. The advent of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized this field. Pyridoxal Phosphate-d3 (PLP-d3), a deuterium-labeled form of PLP, is the cornerstone of this methodology, serving as an ideal internal standard for precise and accurate quantification.[5][6] This guide provides an in-depth overview of the role of PLP-d3, detailing the underlying principles, experimental protocols, and data interpretation in the context of vitamin B6 metabolism research.
The Core Principle: Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (ID-MS) is a powerful analytical technique for quantitative analysis. The methodology relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, PLP-d3—to the sample at the beginning of the analytical process.[7] PLP-d3 is chemically identical to the endogenous PLP but has a higher mass due to the incorporation of three deuterium atoms.
Because the labeled standard (PLP-d3) and the native analyte (PLP) behave identically during sample preparation, extraction, and chromatographic separation, any sample loss or variation will affect both compounds equally. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native PLP to that of the known amount of added PLP-d3, the concentration of the endogenous PLP can be calculated with exceptional accuracy, effectively correcting for matrix effects and procedural inconsistencies.[6]
References
- 1. Measurement of plasma B6 vitamer profiles in children with inborn errors of vitamin B6 metabolism using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 4. Vitamin B6 metabolism by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Pyridoxal 5'-Phosphate in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in human plasma and whole blood. To ensure accuracy and precision, this method employs pyridoxal 5'-phosphate-d3 (PLP-d3) as a stable isotope-labeled internal standard (SIL-IS). The protocol outlines a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in positive ion mode. This method is highly suitable for clinical research and drug development applications requiring reliable measurement of vitamin B6 levels.
Introduction
Vitamin B6 is an essential nutrient that plays a critical role as a cofactor in numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1] Pyridoxal 5'-phosphate (PLP) is the primary biologically active form of vitamin B6.[2] Accurate measurement of PLP concentrations in biological samples is crucial for assessing vitamin B6 status and investigating its role in various physiological and pathological processes.[3]
Traditional methods for PLP analysis, such as HPLC with fluorescence detection, often require time-consuming derivatization steps.[2] LC-MS/MS offers superior sensitivity, specificity, and throughput, making it the preferred platform for clinical and research applications. The use of a stable isotope-labeled internal standard like PLP-d3 is essential to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest level of accuracy and precision in quantification.[1][4] This application note provides a detailed protocol for the quantification of PLP in human plasma and whole blood using LC-MS/MS with PLP-d3 as an internal standard.
Vitamin B6 Metabolism and Signaling Pathway
Vitamin B6 exists in several forms, known as vitamers, including pyridoxal (PL), pyridoxine (PN), and pyridoxamine (PM), and their phosphorylated counterparts.[3] In the body, these vitamers are converted to the active coenzyme form, PLP, through a series of enzymatic reactions. The key enzyme in this conversion is pyridoxal kinase. PLP is a cofactor for a large number of enzymes involved in various metabolic pathways.
Experimental Protocol
This protocol is intended for researchers, scientists, and drug development professionals.
Materials and Reagents
-
Pyridoxal 5'-phosphate (PLP) standard
-
Pyridoxal 5'-phosphate-d3 (PLP-d3) internal standard[4]
-
Trichloroacetic acid (TCA), 10% (w/v) in water[1]
-
Methanol (LC-MS grade)
-
Formic acid, 0.1% in water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Human plasma/whole blood (collected in EDTA tubes)
-
Bovine Serum Albumin (BSA) for surrogate matrix[5]
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., Waters™ Symmetry C18 or equivalent)[1]
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Sample Preparation
A simple protein precipitation method is employed for sample preparation.[1]
-
Sample Thawing: Thaw frozen plasma or whole blood samples on ice.
-
Internal Standard Spiking: To a 250 µL aliquot of sample (calibrator, quality control, or unknown), add 50 µL of the PLP-d3 internal standard solution.[1]
-
Protein Precipitation: Add an equal volume of 10% trichloroacetic acid to the sample. Vortex for 30 seconds to precipitate proteins.[1]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical LC-MS/MS parameters. Method optimization may be required for different instrumentation.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Standard UPLC/HPLC System |
| Column | Waters™ Symmetry C18, 2.1 x 50 mm, 3.5 µm or equivalent[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol[1] |
| Gradient | Isocratic or a shallow gradient may be used. A typical starting condition is 95% A and 5% B. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10-20 µL[1] |
| Column Temperature | 40°C |
| Run Time | Approximately 4 minutes[1] |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MRM Transitions | See Table 1 |
| Collision Energy | Optimized for each transition (e.g., 14 eV for PLP)[1] |
| Source Temperature | 500°C |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| PLP | 248.0 | 150.0 |
| PLP-d3 (IS) | 251.0 | 153.0 |
Method Performance
The performance of this method has been evaluated based on published data.[1][5][6]
Table 2: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 4 - 8000 nmol/L[1][6] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L[1][6] |
| Intra-day Precision (%CV) | < 5%[2] |
| Inter-day Precision (%CV) | < 5%[2] |
| Recovery | 98% (range 89-103%)[1] |
| Matrix Effect | Minimal, compensated by SIL-IS[1] |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (PLP) to the internal standard (PLP-d3). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of PLP in unknown samples is then determined from this calibration curve.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of pyridoxal 5'-phosphate in biological matrices. The use of a stable isotope-labeled internal standard, pyridoxal 5'-phosphate-d3, ensures the accuracy and precision of the results by correcting for matrix effects and procedural variations. This method is well-suited for clinical research, nutritional assessment, and drug development studies where accurate measurement of vitamin B6 status is essential.
References
- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of plasma B6 vitamer profiles in children with inborn errors of vitamin B6 metabolism using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Vitamin B6 (Pyridoxal 5'-Phosphate) in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Pyridoxal 5'-Phosphate (PLP), the active form of Vitamin B6, in biological samples such as whole blood and plasma. The method employs a stable isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, utilizing Pyridoxal Phosphate-d3 (PLP-d3) as an internal standard to ensure high accuracy and precision. The simple sample preparation, involving protein precipitation, and a rapid chromatographic run time of approximately 4 minutes make this method suitable for high-throughput clinical and research applications.[1][2]
Introduction
Vitamin B6 is an essential nutrient that, in its biologically active form, Pyridoxal 5'-Phosphate (PLP), acts as a crucial coenzyme in a wide array of metabolic processes.[3] These include amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1][4] Accurate measurement of PLP concentrations is vital for assessing Vitamin B6 status and investigating various pathological conditions. While traditional methods like HPLC with fluorescence detection exist, they often require complex derivatization steps.[2] LC-MS/MS offers superior specificity, sensitivity, and speed, and the use of a stable isotope-labeled internal standard like PLP-d3 effectively corrects for matrix effects and variations in sample processing.[1][2]
Principle of the Method
This method is based on the principle of stable isotope dilution tandem mass spectrometry. A known amount of the internal standard (PLP-d3) is added to the sample at the beginning of the preparation process.[1][4] Following protein precipitation to remove interfering macromolecules, the sample extract is subjected to liquid chromatography to separate PLP from other components. The analyte and the internal standard are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of PLP in the original sample, ensuring accurate quantification by correcting for any analyte loss during sample preparation and instrumental analysis.
Experimental Protocols
Materials and Reagents
-
Pyridoxal 5'-Phosphate (PLP) standard
-
This compound (PLP-d3) internal standard
-
Trichloroacetic acid (TCA)
-
Formic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., whole blood, plasma)
Instrumentation
-
Liquid Chromatograph (UPLC/HPLC system)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Waters™ Symmetry C18 or equivalent[1]
Sample Preparation
-
To 250 µL of the biological sample (e.g., whole blood), add 50 µL of the PLP-d3 internal standard solution.[1][4]
-
Vortex mix the sample.
-
Add 10% trichloroacetic acid for protein precipitation.[1][4]
-
Vortex mix thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.[1]
-
Collect the supernatant.
-
Inject an appropriate volume (e.g., 20 µL) of the supernatant into the LC-MS/MS system.[1][4]
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters™ Symmetry C18 |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol[1] |
| Flow Rate | [Specify flow rate, e.g., 0.4 mL/min] |
| Injection Volume | 20 µL[1] |
| Run Time | 4 minutes[1] |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MRM Transition (PLP) | 247.8 > 149.8 m/z[1] |
| MRM Transition (PLP-d3) | [Specify transition, e.g., 250.8 > 152.8 m/z] |
| Collision Energy | 14 eV[1] |
Quantitative Data Summary
The following tables summarize the typical performance characteristics of this method, as established through validation studies.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 4 - 8000 nmol/L | [1] |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L | [1] |
| Intra-day Precision (%CV) | 1.7 - 2.8% | [1] |
| Inter-day Precision (%CV) | 3.0 - 4.1% | [1] |
| Mean Recovery | 98% (range 89-103%) | [1] |
| Mean Absolute Matrix Effect | 99.3% (range 97-102%) | [1] |
Visualizations
Caption: Experimental workflow for Vitamin B6 (PLP) quantification.
Caption: Simplified Vitamin B6 metabolic pathway to active PLP.
References
- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing Pyridoxal Phosphate-d3 in Enzyme Kinetic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions, particularly in amino acid metabolism.[1][2] PLP-dependent enzymes catalyze transformations such as transamination, decarboxylation, racemization, and elimination reactions.[3] Understanding the kinetic mechanisms of these enzymes is crucial for drug discovery and the elucidation of biological pathways. Pyridoxal Phosphate-d3 (PLP-d3), a deuterated isotopologue of PLP, serves as a powerful tool in these investigations, primarily through the study of kinetic isotope effects (KIEs).[4][5]
The replacement of hydrogen with deuterium at specific positions in the PLP molecule can alter the vibrational frequency of bonds involved in the reaction mechanism. This substitution can lead to a change in the reaction rate if the bond cleavage involving that position is part of the rate-determining step.[5][6] Measuring the KIE by comparing the enzyme kinetics with native PLP and PLP-d3 provides invaluable insights into transition state structures and the rate-limiting steps of the catalytic cycle.[7][8]
These application notes provide detailed protocols for the use of PLP-d3 in enzyme kinetic assays, focusing on the preparation of the apoenzyme, reconstitution with PLP-d3, and subsequent kinetic analysis.
Key Applications
The primary application of PLP-d3 in enzyme kinetic assays is the determination of kinetic isotope effects to probe the reaction mechanism. Specific applications include:
-
Elucidation of Rate-Determining Steps: A significant KIE (kH/kD > 1) upon substitution of PLP with PLP-d3 suggests that a step involving the deuterated position is at least partially rate-limiting.
-
Investigation of Transition State Structure: The magnitude of the KIE can provide information about the geometry and bonding of the transition state.
-
Probing Proton Transfer Events: Deuterium substitution is particularly useful for studying reactions that involve proton abstraction or transfer steps.
-
Tracer Studies in Metabolomics: PLP-d3 can be used as a stable isotope tracer in mass spectrometry-based assays to follow the fate of the cofactor in complex biological systems.[9]
Data Presentation
Quantitative data from comparative kinetic studies of a model PLP-dependent enzyme (e.g., a transaminase) reconstituted with either PLP or PLP-d3 are summarized below. These values are illustrative and will vary depending on the specific enzyme and reaction conditions.
| Parameter | Reconstituted with PLP | Reconstituted with PLP-d3 | Kinetic Isotope Effect (KIE) (k_PLP / k_PLP-d3) |
| Vmax (µmol/min/mg) | 15.2 ± 0.8 | 10.1 ± 0.6 | 1.50 |
| Km (Substrate A, µM) | 250 ± 20 | 255 ± 25 | - |
| Km (Substrate B, µM) | 400 ± 35 | 390 ± 30 | - |
| kcat (s⁻¹) | 12.7 | 8.4 | 1.51 |
| kcat/Km (Substrate A, M⁻¹s⁻¹) | 5.08 x 10⁴ | 3.29 x 10⁴ | 1.54 |
Note: The observed KIE on Vmax and kcat suggests that a step involving the deuterated position of PLP is partially rate-limiting in the overall reaction.
Experimental Protocols
Protocol 1: Preparation of the Apoenzyme
The first critical step is the removal of the endogenous PLP from the holoenzyme to generate the apoenzyme.[10][11]
Materials:
-
Purified PLP-dependent holoenzyme
-
Hydroxylamine hydrochloride or other suitable reagent for PLP removal
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Buffer A: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA
-
Buffer B (Dialysis Buffer): 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10% glycerol
Procedure:
-
Dissolve the purified holoenzyme in Buffer A to a final concentration of 5-10 mg/mL.
-
Add a freshly prepared solution of hydroxylamine to the enzyme solution to a final concentration of 1-5 mM.
-
Incubate the mixture at 4°C with gentle stirring for 2-4 hours. The incubation time may need to be optimized for the specific enzyme.
-
To remove the hydroxylamine and the displaced PLP-oxime, transfer the enzyme solution to a dialysis bag.
-
Dialyze the solution against 1 liter of Buffer B at 4°C for 4 hours.
-
Change the dialysis buffer and continue dialysis overnight at 4°C.
-
Perform a final buffer change and dialyze for another 4 hours.
-
Confirm the removal of PLP by measuring the absorbance spectrum of the protein. The characteristic absorbance peak of the internal aldimine (around 420 nm) should be significantly reduced or absent.
-
Determine the concentration of the apoenzyme using a standard protein assay (e.g., Bradford or BCA).
Protocol 2: Reconstitution of the Apoenzyme with PLP and PLP-d3
This protocol describes the reconstitution of the apoenzyme with either native PLP or PLP-d3 to form the active holoenzyme.[12][13]
Materials:
-
Prepared apoenzyme
-
Pyridoxal 5'-phosphate (PLP) stock solution (e.g., 10 mM in water or buffer)
-
Pyridoxal 5'-phosphate-d3 (PLP-d3) stock solution (e.g., 10 mM in water or buffer)
-
Buffer A: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA
Procedure:
-
Dilute the apoenzyme in Buffer A to a suitable concentration for the kinetic assay.
-
Prepare two separate tubes for reconstitution: one for PLP and one for PLP-d3.
-
To each tube, add a 2-5 fold molar excess of the respective PLP stock solution to the apoenzyme.
-
Incubate the mixtures at room temperature for 30-60 minutes to allow for the formation of the internal aldimine.
-
(Optional) Remove the excess, unbound PLP or PLP-d3 by buffer exchange using a desalting column or by dialysis if required for the specific assay.
-
Confirm reconstitution by measuring the absorbance spectrum. The reappearance of the peak around 420 nm indicates the formation of the internal aldimine.
Protocol 3: Enzyme Kinetic Assay
This protocol outlines a general procedure for a continuous spectrophotometric assay. The specific substrates and detection method will depend on the enzyme being studied.
Materials:
-
Reconstituted holoenzyme (with PLP or PLP-d3)
-
Substrates for the enzyme reaction
-
Coupling enzyme and its substrate (if required for the assay)
-
Assay Buffer: e.g., 100 mM HEPES, pH 7.5
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and all substrates except the one that will be varied.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding the reconstituted enzyme.
-
Monitor the change in absorbance at the appropriate wavelength over time.
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
Repeat the assay with varying concentrations of one substrate while keeping the others constant to determine Km and Vmax.
-
Perform the complete set of experiments for both the PLP-reconstituted and the PLP-d3-reconstituted enzyme.
-
Analyze the data using non-linear regression to fit the Michaelis-Menten equation and determine the kinetic parameters.
-
Calculate the KIE as the ratio of the kinetic parameters obtained with PLP to those obtained with PLP-d3.
Mandatory Visualizations
Caption: Experimental workflow for KIE studies using PLP-d3.
Caption: Generalized amino acid transamination pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. PLP-dependent enzymes as important biocatalysts for the pharmaceutical, chemical and food industries: a structural and mechanistic perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers [escholarship.org]
- 7. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 10. A study on the kinetic mechanism of apoenzyme reconstitution from Aerococcus viridans lactate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoenzyme reconstitution as a chemical tool for structural enzymology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of reconstitution of the apo beta 2 subunit and the alpha 2 apo beta 2 complex of tryptophan synthase with pyridoxal 5'-Phosphate: kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rate enhancement of reconstitution of glyceraldehyde-3-phosphate dehydrogenase by a covalently bound coenzyme analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridoxal Phosphate-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of biological samples for the quantitative analysis of Pyridoxal 5'-Phosphate (PLP), utilizing Pyridoxal 5'-Phosphate-d3 (PLP-d3) as an internal standard. The methodologies are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a highly sensitive and specific detection method.
Introduction
Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and serves as an essential cofactor in a multitude of enzymatic reactions.[1][2] Accurate quantification of PLP in biological matrices such as plasma, serum, and whole blood is crucial for nutritional assessment, disease diagnosis, and monitoring therapeutic interventions.[3][4] The use of a stable isotope-labeled internal standard, such as Pyridoxal Phosphate-d3, is the gold standard for quantitative analysis by mass spectrometry. PLP-d3 mimics the chemical and physical properties of the endogenous analyte, thereby compensating for variations during sample preparation and instrument analysis, leading to highly accurate and precise results.[3]
The primary challenge in PLP analysis is its inherent instability and the complexity of the biological matrix.[5][6][7] Therefore, robust sample preparation is paramount. The most common and effective technique involves protein precipitation to release PLP from its protein-bound state and remove interfering macromolecules.[1][3][4][8]
Application Note 1: Protein Precipitation Method for Plasma and Serum Samples
This protocol describes a simple and rapid protein precipitation method for the extraction of PLP and PLP-d3 from plasma and serum prior to LC-MS/MS analysis. This method is characterized by its simplicity and short processing time.[1]
Experimental Protocol
1. Materials and Reagents:
-
Human plasma or serum samples
-
This compound (PLP-d3) internal standard solution
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Centrifuge
2. Sample Preparation Workflow:
Caption: Protein Precipitation Workflow for PLP-d3 Analysis.
3. Detailed Procedure:
-
Sample Aliquoting: Pipette 250 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.[1]
-
Internal Standard Spiking: Add 50 µL of the PLP-d3 internal standard solution to the sample.[1]
-
Vortexing: Briefly vortex the sample to ensure thorough mixing.
-
Protein Precipitation: Add an equal volume (e.g., 250 µL) of ice-cold 10% trichloroacetic acid (TCA) to the sample.[1][3] The use of TCA serves to precipitate proteins and release bound PLP.
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9][10]
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 20 µL) of the supernatant into the LC-MS/MS system.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 4 - 8000 nmol/L | [1] |
| Intra-day Precision (%CV) | 1.7 - 2.8% | [1] |
| Inter-day Precision (%CV) | 3.0 - 4.1% | [1] |
| Mean Recovery | 98% (89 - 103%) | [1] |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L | [1][4] |
Application Note 2: Derivatization for Enhanced Sensitivity in HPLC Analysis
For analyses utilizing HPLC with fluorescence or UV detection, a derivatization step can be employed to enhance the sensitivity and selectivity of PLP detection. Semicarbazide is a common derivatizing agent for PLP.
Experimental Protocol
1. Materials and Reagents:
-
All materials from Application Note 1
-
Semicarbazide solution
-
Heating block or water bath
2. Sample Preparation and Derivatization Workflow:
Caption: Derivatization Workflow for PLP Analysis.
3. Detailed Procedure:
-
Protein Precipitation: Follow steps 1-7 from the Protein Precipitation Method (Application Note 1) to obtain the protein-free supernatant.
-
Derivatization: To the supernatant, add a sufficient volume of semicarbazide solution. The concentration of semicarbazide should be at least 50 times that of the expected analyte concentration to ensure complete reaction.[11]
-
Incubation: Incubate the mixture at 50°C for 20 minutes in the dark to facilitate the derivatization reaction.[11]
-
Analysis: After incubation, the sample is ready for injection into the HPLC system.
Quantitative Data Summary (with Derivatization)
| Parameter | Value | Reference |
| Linearity | R² > 0.99 | [11] |
| Limit of Detection (LOD) | 0.1 nmol/L | [11] |
| Limit of Quantification (LOQ) | 0.2 nmol/L | [11] |
| Recovery | > 95% | [12] |
Considerations for Sample Stability and Handling
-
Light Sensitivity: PLP is known to be light-sensitive.[5][6][13] All sample preparation steps should be performed in a timely manner, and samples should be protected from direct light to prevent photodegradation. Brown or amber microcentrifuge tubes and autosampler vials are recommended.
-
Temperature: Samples should be kept on ice or at 4°C throughout the preparation process to minimize enzymatic degradation.[9][10] Long-term storage of biological samples should be at -80°C.[4]
-
Anticoagulants: The choice of anticoagulant can affect PLP concentrations. Lower PLP concentrations have been observed in plasma collected in lithium heparin tubes, suggesting potential degradation.[3] EDTA plasma is a commonly used alternative.[14]
-
pH: The stability of PLP can be influenced by pH.[7] The use of a consistent and appropriate buffer system is important, especially if derivatization is not performed immediately.
Logical Relationship of Analytical Steps
The following diagram illustrates the logical flow from sample collection to final data analysis, emphasizing the critical role of the internal standard.
Caption: Overall Analytical Workflow for PLP-d3 Analysis.
By following these detailed protocols and considering the critical parameters for sample handling, researchers can achieve reliable and accurate quantification of Pyridoxal 5'-Phosphate in various biological matrices. The use of this compound as an internal standard is integral to correcting for analytical variability and ensuring the highest quality data.
References
- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PYRIDOXAL 5’-PHOSPHATE-D3 | Buchem BV [buchem.com]
- 3. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of phosphate on stability of pyridoxal in the presence of lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ujms.net [ujms.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. content.abcam.com [content.abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - UCL Discovery [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
Application Note: Development and Validation of a Robust LC-MS/MS Method for the Quantification of Pyridoxal 5'-Phosphate in Human Plasma Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, in human plasma. The method utilizes a stable isotope-labeled internal standard (pyridoxal 5'-phosphate-d3) for accurate and precise quantification. A simple protein precipitation step is employed for sample preparation, followed by a rapid and efficient chromatographic separation. This validated method is suitable for high-throughput analysis in clinical research and drug development settings where monitoring of vitamin B6 status is crucial.
Introduction
Pyridoxal 5'-phosphate (PLP) is an essential coenzyme involved in over 160 enzymatic reactions, playing a critical role in various metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1][2][3] Accurate measurement of PLP concentrations in biological matrices is vital for assessing vitamin B6 status and investigating its role in health and disease.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for PLP quantification due to its high selectivity, sensitivity, and ability to overcome the limitations of traditional methods.[4] This application note provides a detailed protocol for a validated LC-MS/MS method for PLP analysis in human plasma, utilizing a deuterated internal standard to ensure data reliability.
Experimental
Materials and Reagents
-
Pyridoxal 5'-phosphate (PLP) standard
-
Pyridoxal 5'-phosphate-d3 (PLP-d3) internal standard
-
Trichloroacetic acid (TCA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2EDTA)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Pipettes
Standard and Quality Control Sample Preparation
Stock solutions of PLP and PLP-d3 were prepared in ultrapure water.[5] Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the PLP working solution into a surrogate matrix (e.g., 2% bovine serum albumin in phosphate-buffered saline) or stripped human plasma.[6][7] The use of a surrogate matrix can be challenging due to the endogenous presence of PLP; therefore, careful validation is required.[7]
Sample Preparation Protocol
-
To 100 µL of plasma sample, calibrator, or QC, add 50 µL of PLP-d3 internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.[6][8][9]
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[7][8]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., Waters™ Symmetry C18) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol with 0.1% Formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | A linear gradient appropriate for the separation of PLP and its internal standard. A typical run time is 3-5 minutes.[9] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | PLP: 248.1 > 150.1 m/z; PLP-d3: 251.1 > 153.1 m/z (Note: Exact m/z values may vary slightly by instrument) |
| Collision Energy | Optimized for the specific instrument and transitions. |
| Dwell Time | 100 ms |
Method Validation
The method was validated according to established bioanalytical method validation guidelines. The following parameters were assessed:
Linearity
The method demonstrated excellent linearity over a concentration range of 5 to 500 nmol/L.[9] The coefficient of determination (r²) was consistently >0.99.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%CV) was less than 15%, and the accuracy (% bias) was within ±15%.[8]
Recovery and Matrix Effect
The recovery of PLP from plasma was determined to be consistent and reproducible. The mean recovery was found to be approximately 98%.[8] The use of a deuterated internal standard effectively compensated for any potential matrix effects.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 5 - 500 nmol/L[9] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L[9] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Mean Recovery | ~98%[8] |
Visualizations
Caption: Experimental workflow for PLP quantification.
Caption: Simplified overview of PLP's role in metabolism.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of pyridoxal 5'-phosphate in human plasma. The use of a deuterated internal standard and a straightforward sample preparation procedure ensures high accuracy, precision, and throughput. This method is a valuable tool for researchers and scientists in various fields requiring the assessment of vitamin B6 status.
References
- 1. Pyridoxal phosphate (P5P) [flipper.diff.org]
- 2. [PDF] Biomedical aspects of pyridoxal 5'-phosphate availability. | Semantic Scholar [semanticscholar.org]
- 3. imrpress.com [imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isotopic Tracers for Studying Decarboxylase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a vast array of enzymatic reactions, including the decarboxylation of amino acids.[1] These PLP-dependent decarboxylases are crucial in metabolic pathways that produce neurotransmitters, polyamines, and other vital biomolecules, making them significant targets for drug development.[2] Studying the activity of these enzymes requires robust and precise analytical methods. Isotopic tracers, coupled with mass spectrometry, provide a powerful tool for elucidating enzyme mechanisms and quantifying activity with high specificity and sensitivity.[3]
While Pyridoxal Phosphate-d3 (PLP-d3) is commercially available, its primary application in enzymatic assays is as an internal standard for the accurate quantification of native PLP, due to the inertness of the deuterium labels on its pyridoxal ring during the decarboxylation reaction.[4] A more direct and informative approach for tracing the catalytic activity of decarboxylases involves the use of isotopically labeled substrates, such as deuterated amino acids. This application note provides detailed protocols for studying decarboxylase activity using a deuterated amino acid substrate and mass spectrometry, and outlines the proper use of PLP-d3 as an internal standard.
Principle of the Method
The core principle of this tracer method is the enzymatic conversion of a deuterated amino acid substrate into a deuterated amine product. The enzyme's activity is quantified by monitoring the rate of formation of the deuterated product over time using Liquid Chromatography-Mass Spectrometry (LC-MS). This approach offers significant advantages over traditional methods by providing direct, unambiguous detection of the reaction product, minimizing interference from endogenous, non-labeled compounds in complex biological samples.
The general reaction is as follows:
Deuterated Amino Acid --(Decarboxylase, PLP)--> Deuterated Amine + CO₂
By measuring the mass-to-charge ratio (m/z) specific to the deuterated amine, a highly sensitive and specific quantification of enzyme activity can be achieved.
Signaling Pathway: The Catalytic Cycle of PLP-Dependent Decarboxylation
The catalytic cycle of PLP-dependent decarboxylases involves a series of well-characterized steps. The process begins with the formation of an internal aldimine, where PLP is covalently linked to a lysine residue in the enzyme's active site via a Schiff base. Upon substrate binding, a transimination reaction occurs, forming an external aldimine between PLP and the amino acid substrate. This intermediate is central to catalysis, as the PLP cofactor acts as an electron sink, stabilizing the carbanionic intermediate that forms upon the removal of the carboxyl group.[5] The cycle concludes with the protonation of the intermediate and the release of the amine product, regenerating the internal aldimine.
Experimental Protocols
Protocol 1: In Vitro Decarboxylase Activity Assay Using a Deuterated Substrate
This protocol describes a method to determine the kinetic parameters of a purified decarboxylase enzyme using a deuterated amino acid substrate and LC-MS analysis.
Materials:
-
Purified decarboxylase enzyme
-
Deuterated amino acid substrate (e.g., L-Ornithine-d6, L-Lysine-d4, L-Tryptophan-d5)
-
Pyridoxal 5'-phosphate (PLP)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)[6]
-
Quenching solution (e.g., 0.8 M formic acid or 10% trichloroacetic acid)[6]
-
LC-MS grade solvents (water, acetonitrile, formic acid)
-
LC-MS system (e.g., Triple Quadrupole or Q-TOF)
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified decarboxylase in a suitable buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. A typical 100 µL reaction could contain:
-
50 µL of 2x Reaction Buffer
-
10 µL of PLP solution (final concentration ~50 µM)
-
X µL of enzyme solution (final concentration in the nM to low µM range, to be optimized)
-
Deionized water to bring the volume to 90 µL.
-
-
Initiation of Reaction: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding 10 µL of the deuterated amino acid substrate stock solution. Vortex briefly to mix.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture and immediately add it to a tube containing an equal volume of quenching solution to stop the reaction.
-
Sample Preparation for LC-MS: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an LC-MS vial for analysis.
-
LC-MS Analysis:
-
Chromatography: Separate the substrate and product using a suitable column (e.g., C18 reversed-phase). Use a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument. Monitor the specific precursor-to-product ion transitions for both the deuterated substrate and the deuterated amine product.
-
Data Analysis:
-
Generate a standard curve for the deuterated amine product to convert peak areas to concentrations.
-
Plot the concentration of the deuterated product formed against time.
-
Determine the initial reaction velocity (v₀) from the linear portion of the curve.
-
Repeat the assay with varying substrate concentrations to determine kinetic parameters such as Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation.
Protocol 2: Using PLP-d3 as an Internal Standard
This protocol describes the use of PLP-d3 as an internal standard to accurately quantify the amount of PLP bound to an enzyme or present in a biological sample.
Procedure:
-
Sample Preparation: To 250 µL of your sample (e.g., purified enzyme solution, cell lysate), add a known amount (e.g., 50 µL) of a PLP-d3 standard solution of known concentration.[7]
-
Deproteinization: Add an equal volume of ice-cold 10% trichloroacetic acid to precipitate the proteins.[7] Vortex and incubate on ice for 10 minutes.
-
Clarification: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
LC-MS Analysis: Transfer the supernatant to an LC-MS vial. Analyze using the same LC-MS method as described in Protocol 1, but monitor the specific MRM transitions for both native PLP and PLP-d3.
-
Quantification: The concentration of native PLP in the sample is calculated by comparing the peak area ratio of native PLP to the PLP-d3 internal standard against a calibration curve.
Data Presentation
The following tables present representative quantitative data that could be obtained from the described protocols.
Table 1: Kinetic Parameters of a Hypothetical Decarboxylase using a Deuterated Substrate
| Parameter | Value |
| Substrate | L-Ornithine-d6 |
| Kₘ (mM) | 0.52 |
| Vₘₐₓ (µmol/min/mg) | 15.8 |
| k꜀ₐₜ (s⁻¹) | 12.3 |
| k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | 2.36 x 10⁴ |
Table 2: LC-MS/MS Parameters for Tracer Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Ornithine-d6 | 139.1 | 76.1 | 15 |
| Putrescine-d6 | 95.1 | 78.1 | 12 |
| PLP (Native) | 248.0 | 150.0 | 14 |
| PLP-d3 | 251.0 | 153.0 | 14 |
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for determining decarboxylase activity using a deuterated substrate.
Logical Relationship: Tracer Method vs. Internal Standard
This diagram clarifies the distinct applications of a deuterated substrate (tracer) versus a deuterated cofactor (internal standard).
References
- 1. Light-driven decarboxylative deuteration enabled by a divergently engineered photodecarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYRIDOXAL 5’-PHOSPHATE-D3 | Buchem BV [buchem.com]
- 5. US5272054A - Assay by enzyme-catalyzed isotopic exchange - Google Patents [patents.google.com]
- 6. Biochemical Evaluation of the Decarboxylation and Decarboxylation-Deamination Activities of Plant Aromatic Amino Acid Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Efficient Method for the Substrate Identification of Amino Acid Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Pyridoxal 5'-Phosphate in Plasma by LC-MS/MS using a Stable Isotope Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and serves as an essential cofactor for numerous enzymatic reactions involved in amino acid metabolism, gluconeogenesis, and neurotransmitter synthesis.[1] Accurate and precise measurement of PLP in plasma is crucial for assessing vitamin B6 status and investigating its role in various pathological conditions. This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of PLP in human plasma, utilizing pyridoxal 5'-phosphate-d3 (PLP-d3) as a stable isotope-labeled internal standard to ensure high accuracy and precision. The method involves a simple protein precipitation step followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM).
Experimental Protocols
1. Materials and Reagents
-
Pyridoxal 5'-phosphate (PLP) standard
-
Pyridoxal 5'-phosphate-d3 (PLP-d3) internal standard
-
Trichloroacetic acid (TCA)
-
Formic acid, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Human plasma (collected in EDTA or sodium heparin tubes; note: lithium heparin may affect PLP stability)[2][3][4]
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of PLP and PLP-d3 in a suitable solvent (e.g., 0.1 M HCl or water).
-
Calibration Standards and QCs: Due to the presence of endogenous PLP in plasma, a surrogate matrix is recommended for the preparation of calibration standards and quality control samples.[4][5] A common surrogate matrix is 2% bovine serum albumin (BSA) in phosphate-buffered saline (PBS).[4][5] Spike appropriate volumes of the PLP working solutions into the surrogate matrix to prepare a calibration curve (e.g., 5-500 nmol/L).[2][3][4] Prepare QCs at a minimum of three concentration levels (low, medium, and high).
3. Plasma Sample Preparation
-
Thaw frozen plasma samples on ice, protected from light.[6][7]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.
-
Add a specified volume of the PLP-d3 internal standard solution to each tube.
-
Add a protein precipitating agent, such as 10% (w/v) trichloroacetic acid.[1][4][5] The ratio of plasma to TCA can vary, a common approach is a 1:2 or 1:3 ratio.
-
Vortex mix the samples vigorously for 30 seconds.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of PLP in plasma.
| Parameter | Typical Conditions |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., Waters™ Symmetry C18)[1] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol[1] |
| Gradient | A gradient elution is typically used to separate PLP from other plasma components. An example gradient is holding at 2% B for 1 minute, then a linear increase to 3.5% B over 1 minute. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL[1] |
| Column Temperature | 25 - 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive electrospray ionization (ESI+)[1][2][3][4] |
| MRM Transitions | PLP: 247.8 > 149.8 Da; PLP-d3: 250.8 > 152.8 Da |
| Collision Energy | Approximately 14 eV for PLP[1][4] |
| Analysis Time | Typically short, ranging from 2.4 to 4 minutes per sample.[1][2][3][4] |
Data Presentation
The quantitative performance of the LC-MS/MS method for PLP analysis is summarized in the table below, based on published literature.
| Parameter | Reported Performance |
| Linearity Range | 4 - 8000 nmol/L[1], 5 - 500 nmol/L[2][3][4] |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L[1][4], 5 nmol/L[2][3][4] |
| Intra-day Precision (%CV) | 1.7 - 2.8%[1][4], <5%[2][3], 3% - 20% |
| Inter-day Precision (%CV) | 3.0 - 4.1%[1][4], <5%[2][3], 6% - 22% |
| Recovery (%) | 98% (range 89-103%)[1][4], >92%[4][5], 78% - 163% |
| Matrix Effect (%) | Mean absolute matrix effect was 99.3% (97-102%).[1][4] |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of PLP in plasma.
References
- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridoxal 5-Phosphate, Plasma | MLabs [mlabs.umich.edu]
- 7. sanfordlaboratories.testcatalog.org [sanfordlaboratories.testcatalog.org]
Application Note: Chromatographic Separation of Pyridoxal Phosphate-d3 and its Non-Deuterated Form
Abstract
This application note details a robust method for the chromatographic separation and quantification of Pyridoxal Phosphate (PLP) and its deuterated internal standard, Pyridoxal Phosphate-d3 (PLP-d3), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary application of this method is in clinical and research settings for the accurate measurement of Vitamin B6 status in biological matrices. While PLP-d3 is typically used as an internal standard that co-elutes with the analyte, this note provides a protocol where their distinct mass-to-charge ratios are used for simultaneous quantification.
Introduction
Pyridoxal 5'-phosphate (PLP) is the active coenzyme form of Vitamin B6 and a crucial biomarker for assessing nutritional status. Its accurate quantification is vital in diagnosing deficiencies and monitoring supplementation. Stable isotope dilution using deuterated internal standards like PLP-d3 is the gold standard for quantitative analysis via LC-MS/MS, as it effectively compensates for matrix effects and variations during sample preparation and analysis.[1][2] This document provides a detailed protocol for the analysis of PLP and PLP-d3 in biological samples such as whole blood or plasma.
Experimental
Materials and Reagents
-
Pyridoxal Phosphate (PLP) standard
-
This compound (PLP-d3) internal standard
-
Trichloroacetic acid (TCA)
-
Formic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma/blood samples
Sample Preparation
A simple protein precipitation step is employed for the extraction of PLP and PLP-d3 from biological matrices.[1]
-
To 250 µL of the sample (e.g., whole blood, plasma), add 50 µL of the internal standard solution (PLP-d3).
-
Add a deproteinizing agent, such as 10% trichloroacetic acid.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.
Chromatographic Conditions
A reversed-phase chromatographic method is employed for the analysis.
| Parameter | Value |
| LC System | UPLC system |
| Column | Waters™ Symmetry C18 or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Gradient elution (specifics may vary) |
| Flow Rate | (Specify based on column dimensions, e.g., 0.4 mL/min) |
| Injection Volume | 20 µL |
| Column Temperature | (Specify, e.g., 30 °C) |
| Run Time | Approximately 4 minutes |
Mass Spectrometry Conditions
A tandem mass spectrometer operating in positive ion mode is used for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (PLP) | m/z 247.8 > 149.8 |
| MRM Transition (PLP-d3) | m/z 250.8 > 152.8 (example, may vary based on deuteration pattern) |
| Collision Energy | 14 eV |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent linearity, precision, and accuracy for the quantification of PLP in biological samples. The use of a stable isotope-labeled internal standard (PLP-d3) ensures high-quality data by correcting for potential matrix interference and variability in sample processing.[1] The chromatographic run time is short, allowing for high-throughput analysis.[1]
Table 1: Method Performance Characteristics [1]
| Parameter | Result |
| Linearity Range | 4 to 8000 nmol/L |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L |
| Intra-day Precision (CV%) | 1.7 - 2.8% |
| Inter-day Precision (CV%) | 3.0 - 4.1% |
| Mean Recovery | 98% (range: 89-103%) |
| Mean Absolute Matrix Effect | 99.3% (range: 97-102%) |
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of PLP and PLP-d3.
Signaling Pathway (Illustrative)
While there isn't a direct signaling pathway for the separation itself, the following diagram illustrates the principle of using an internal standard in quantitative analysis.
Caption: Principle of quantification using an internal standard.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the simultaneous determination of Pyridoxal Phosphate and its deuterated internal standard. The simple sample preparation and short analytical run time make it suitable for high-throughput clinical and research applications. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required for robust biomarker quantification.
References
- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Vitamin B6 in Tissue Samples Using Pyridoxal Phosphate-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6 is a crucial water-soluble vitamin that plays a vital role as a coenzyme in over 100 enzymatic reactions, primarily in amino acid metabolism. Its biologically active form, Pyridoxal 5'-phosphate (PLP), is essential for cellular function. Accurate quantification of vitamin B6 vitamers in tissue samples is critical for understanding its role in health and disease, and for the development of novel therapeutics. This document provides detailed application notes and protocols for the measurement of vitamin B6 in tissue samples using a stable isotope dilution assay with Pyridoxal Phosphate-d3 (PLP-d3) as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high specificity, sensitivity, and accuracy for reliable quantification.
I. Application Notes
Principle of the Method
This method utilizes the principle of stable isotope dilution analysis (SIDA). A known amount of a stable isotope-labeled internal standard, this compound (PLP-d3), which is chemically identical to the analyte of interest (PLP) but has a different mass, is added to the tissue sample at the beginning of the extraction process. The deuterated internal standard co-elutes with the endogenous analyte during chromatographic separation and is detected by the mass spectrometer. By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample extraction efficiency or matrix effects during ionization.
Applications
-
Preclinical Research: Quantifying vitamin B6 levels in various tissues (e.g., liver, brain, muscle) of animal models to study the effects of diet, disease, or drug treatment on vitamin B6 metabolism.
-
Drug Development: Assessing the impact of drug candidates on vitamin B6 homeostasis and identifying potential drug-nutrient interactions.
-
Nutritional Science: Investigating the distribution and metabolism of vitamin B6 in different tissues to better understand its physiological roles.
-
Toxicology Studies: Evaluating the effect of toxins or environmental factors on tissue-specific vitamin B6 levels.
Key Advantages of Using PLP-d3 and LC-MS/MS
-
High Specificity: The use of tandem mass spectrometry (MS/MS) allows for the selective detection of specific vitamin B6 vitamers based on their unique mass-to-charge ratios and fragmentation patterns, minimizing interference from other compounds in the complex tissue matrix.
-
High Sensitivity: LC-MS/MS provides low limits of detection, enabling the quantification of vitamin B6 in small tissue samples.
-
Accuracy and Precision: The isotope dilution technique corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.
-
Multiplexing: This method can be adapted to simultaneously quantify multiple vitamin B6 vitamers (e.g., PLP, pyridoxal, pyridoxamine) in a single analytical run.
II. Experimental Protocols
This section provides a detailed protocol for the extraction and quantification of vitamin B6 from tissue samples.
A. Materials and Reagents
-
Pyridoxal Phosphate (PLP) standard
-
This compound (PLP-d3) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
Phosphate buffered saline (PBS), pH 7.4
-
Tissue homogenizer (e.g., bead beater, Dounce homogenizer)
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reversed-phase column)
B. Experimental Workflow
C. Detailed Protocol
1. Preparation of Standards and Internal Standard Working Solution
-
PLP Stock Solution (1 mg/mL): Accurately weigh and dissolve PLP in ultrapure water.
-
PLP-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve PLP-d3 in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the PLP stock solution with a suitable solvent (e.g., 10% methanol in water) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the PLP-d3 stock solution with the same solvent as the working standards.
2. Tissue Sample Preparation and Extraction
-
Tissue Collection and Storage: Excise tissues of interest (e.g., liver, brain, muscle) and immediately freeze them in liquid nitrogen. Store at -80°C until analysis to prevent degradation of vitamin B6.
-
Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add ice-cold PBS (e.g., 500 µL) to the tissue.
-
Homogenize the tissue on ice using a suitable homogenizer until a uniform consistency is achieved.
-
-
Addition of Internal Standard: To the tissue homogenate, add a known volume of the PLP-d3 internal standard working solution (e.g., 10 µL of 100 ng/mL PLP-d3). Vortex briefly to mix.
-
Protein Precipitation:
-
Add a protein precipitating agent. A common method is to add an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the homogenate.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the clear supernatant and transfer it to a new microcentrifuge tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is then increased to elute the analytes.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for PLP and PLP-d3. For example:
-
PLP: m/z 248.0 -> 150.0
-
PLP-d3: m/z 251.0 -> 153.0 (Note: These transitions should be optimized for the specific instrument used.)
-
4. Data Analysis
-
Peak Integration: Integrate the peak areas for the endogenous PLP and the PLP-d3 internal standard in the chromatograms of the samples and standards.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of PLP to the peak area of PLP-d3 against the concentration of the PLP standards.
-
Quantification: Determine the concentration of PLP in the tissue samples by interpolating the peak area ratios from the calibration curve. The final concentration should be expressed as ng/mg of tissue or nmol/g of tissue.
III. Quantitative Data
The following tables summarize representative quantitative data for vitamin B6 levels in various tissues from animal studies. These values can serve as a reference range but may vary depending on the species, diet, and analytical method used.
Table 1: Pyridoxal 5'-Phosphate (PLP) Concentrations in Mouse Tissues under Different Dietary Pyridoxine (PN) Levels
| Tissue | 1 mg PN HCl/kg Diet (nmol/g) | 7 mg PN HCl/kg Diet (nmol/g) | 35 mg PN HCl/kg Diet (nmol/g) |
| Liver | ~15 | ~25 | ~30 |
| Brain | ~5 | ~7 | ~8 |
| Muscle (Gastrocnemius) | ~20 | ~22 | ~22 |
| Kidney | ~10 | ~18 | ~20 |
| Spleen | ~2 | ~5 | ~8 |
| Small Intestine | ~1 | ~4 | ~10 |
| Adipose Tissue | ~0.5 | ~2 | ~6 |
Data adapted from a study on mice fed diets with varying levels of pyridoxine for 5 weeks.
Table 2: PLP Concentrations in the Brain of Wild-Type (WT) and PDXP-KO Mice
| Genotype | Brain PLP (nmol/g wet tissue weight) |
| Wild-Type (WT) | 4.5 ± 1.0 |
| PDXP-KO | Significantly elevated compared to WT |
PDXP-KO mice lack the enzyme pyridoxal 5'-phosphate phosphatase, leading to an accumulation of PLP.
IV. Signaling Pathway and Metabolism
Vitamin B6, in its active form PLP, is a cofactor for a vast number of enzymes involved in various metabolic pathways. Below is a simplified diagram of the vitamin B6 salvage pathway, which is responsible for the interconversion of different vitamin B6 vitamers and the synthesis of the active coenzyme PLP.
V. Conclusion
The use of this compound as an internal standard in combination with LC-MS/MS provides a robust and reliable method for the accurate quantification of vitamin B6 in tissue samples. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies. This approach will facilitate a deeper understanding of the role of vitamin B6 in various physiological and pathological processes.
Troubleshooting & Optimization
troubleshooting isotopic exchange in Pyridoxal Phosphate-d3 standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridoxal Phosphate-d3 (PLP-d3) standards. Our goal is to help you mitigate challenges related to isotopic exchange and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PLP-d3) and where are the deuterium labels typically located?
This compound (PLP-d3) is a deuterated form of Pyridoxal 5'-phosphate, the active form of vitamin B6.[1] In commercially available standards, the deuterium atoms are typically located on the methyl group at the 2' position of the pyridine ring.[2] This strategic placement on a carbon atom generally results in greater stability against isotopic exchange compared to hydrogens attached to heteroatoms.[2]
Q2: What are the primary applications of PLP-d3 in research?
PLP-d3 is predominantly used as an internal standard in quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1][3] Its similar chemical and physical properties to the endogenous, non-labeled PLP, but with a distinct mass, allow for precise and accurate quantification in complex biological matrices.[3]
Q3: What are the optimal storage conditions for PLP-d3 standards to maintain isotopic integrity?
To maintain the isotopic and chemical purity of PLP-d3 standards, proper storage is critical. The following table summarizes recommended storage conditions.
| Storage Format | Temperature | Duration | Key Considerations |
| Solid/Lyophilized Powder | -20°C to -80°C | Long-term (months to years) | Store in a desiccator to protect from moisture. |
| Stock Solution in Aprotic Solvent (e.g., anhydrous Methanol, Acetonitrile) | -20°C to -80°C | Up to 6 months at -80°C; 1 month at -20°C[1] | Use amber vials to protect from light. Ensure the solvent is anhydrous. |
| Working Solution in Aqueous/Protic Solvent | 2-8°C | Short-term (hours to a day) | Prepare fresh daily. Avoid prolonged storage due to the increased risk of H/D exchange. |
Q4: How can I verify the isotopic purity of my PLP-d3 standard?
The isotopic purity of PLP-d3 standards should be verified upon receipt and periodically. High-resolution mass spectrometry (HRMS) is a powerful technique for this purpose.[4][5] By analyzing the isotopologue distribution, you can determine the percentage of the desired deuterated species. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium labels and assess isotopic purity.[4]
Troubleshooting Guide: Isotopic Exchange in PLP-d3
Isotopic exchange, the unintended replacement of deuterium with hydrogen, can compromise the accuracy of quantitative assays. This guide addresses common issues related to isotopic exchange with PLP-d3.
Problem 1: I observe a gradual loss of the PLP-d3 signal and an increase in the PLP-d2 or d1 signal in my LC-MS/MS analysis.
This is a classic sign of back-exchange, where deuterium atoms are being replaced by hydrogen from the solvent or matrix.
-
Potential Cause 1: Protic Solvents in Sample Preparation or Mobile Phase.
-
Solution: Whenever possible, use aprotic solvents (e.g., acetonitrile, methanol) for sample preparation and reconstitution. If aqueous mobile phases are necessary, minimize the time the sample is in contact with the aqueous environment. Consider using a mobile phase with a lower pH (around 2.6-4), as the minimum exchange rate for amide hydrogens in proteins occurs in this range, and this principle can be cautiously applied to other molecules.[6]
-
-
Potential Cause 2: High pH of the Sample or Mobile Phase.
-
Solution: Basic conditions can catalyze hydrogen-deuterium exchange.[7] Ensure the pH of your samples and mobile phases is neutral or slightly acidic. Avoid strongly basic conditions during sample extraction and analysis.
-
-
Potential Cause 3: Elevated Temperature.
-
Solution: Keep samples cool. Use a temperature-controlled autosampler set to 4-10°C. Avoid leaving samples at room temperature for extended periods.
-
Problem 2: My calibration curve is non-linear, or my quality control samples are failing.
Inconsistent isotopic exchange can lead to poor accuracy and precision.
-
Potential Cause: Inconsistent Sample Handling and Processing Times.
-
Solution: Standardize your sample preparation workflow to ensure that all samples, calibrators, and quality controls are exposed to the same conditions (solvents, temperature, time) before analysis.
-
Problem 3: I am unsure if my experimental conditions are causing isotopic exchange.
-
Solution: Perform a Stability Study.
-
Prepare your PLP-d3 standard in the matrix and solvents you intend to use for your experiment.
-
Analyze the sample at multiple time points (e.g., 0, 2, 4, 8, and 24 hours) while storing it under your typical experimental conditions (e.g., in the autosampler).
-
Monitor the peak areas of PLP-d3 and any potential back-exchanged products (d2, d1, d0). A significant change in the ratio of these species over time indicates instability.
-
Experimental Protocols
Protocol 1: Preparation of PLP-d3 Stock and Working Solutions
-
Acclimatization: Allow the vial of solid PLP-d3 to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of PLP-d3 using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Dissolve in a minimal amount of a high-purity, anhydrous aprotic solvent like methanol or acetonitrile.
-
Dilution: Once fully dissolved, bring the solution to the final volume with the same solvent.
-
Storage: Store the stock solution in an amber, tightly sealed vial at -20°C or -80°C.
-
Working Solution Preparation: On the day of analysis, allow the stock solution to warm to room temperature. Dilute an aliquot of the stock solution with the appropriate solvent (ideally, the initial mobile phase composition) to the desired final concentration.
Protocol 2: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the PLP-d3 standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
HRMS Analysis: Infuse the sample directly or inject it onto an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire full-scan mass spectra over the relevant m/z range for PLP-d3 and its potential isotopologues.
-
Data Analysis:
-
Extract the ion chromatograms for the M+H+ ions of PLP-d3, PLP-d2, PLP-d1, and PLP-d0.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Peak Area of PLP-d3 / Sum of Peak Areas of all Isotopologues) * 100
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Matrix Effects with Pyridoxal Phosphate-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Pyridoxal Phosphate-d3 (PLP-d3) as a stable isotope-labeled internal standard (SIL-IS) to mitigate matrix effects in the analysis of Pyridoxal Phosphate (PLP) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting components from the biological matrix (e.g., plasma, urine, tissue).[1][2] These endogenous components, such as phospholipids, salts, and proteins, can interfere with the ionization process in the mass spectrometer's source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2]
Q2: How does using this compound (PLP-d3) help mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically identical to the analyte (PLP), it co-elutes and is assumed to experience the same degree of ion suppression or enhancement.[3] By adding a known concentration of PLP-d3 to the sample early in the workflow, quantification is based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains consistent even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thus correcting for these variations and improving the accuracy and precision of the measurement.[3]
Q3: Can I use a different internal standard instead of a SIL-IS like PLP-d3?
A3: While other types of internal standards (e.g., structural analogs) can be used, a SIL-IS is considered the gold standard for correcting matrix effects in LC-MS/MS analysis.[3] This is because non-isotope-labeled internal standards may have different chromatographic retention times and ionization efficiencies, meaning they may not be affected by the matrix in the same way as the analyte, leading to incomplete correction and inaccurate results.[3]
Q4: What is the "deuterium isotope effect" and can it affect my results?
A4: The deuterium isotope effect refers to the potential for a deuterated compound (like PLP-d3) to have a slightly different chromatographic retention time than its non-deuterated counterpart (PLP).[4][5][6] This is due to the minor differences in physicochemical properties caused by the substitution of hydrogen with deuterium.[5][6] Usually, the deuterated compound elutes slightly earlier.[4][7] If this separation is significant, the analyte and the internal standard may elute into regions with different matrix components, experience varying degrees of ion suppression, and lead to inaccurate quantification.[7] It is crucial to ensure co-elution during method development.
Troubleshooting Guide
Problem 1: I am using PLP-d3, but my accuracy and precision are still poor.
-
Possible Cause 1: Chromatographic Separation of Analyte and Internal Standard.
-
Troubleshooting Step: Check for the co-elution of PLP and PLP-d3. Overlay the chromatograms of the two compounds. Even a slight separation can cause them to experience different matrix effects.
-
Solution: Modify your chromatographic method. Adjust the mobile phase composition, gradient, or switch to a different column chemistry to achieve better co-elution.[4][6]
-
-
Possible Cause 2: Inter-individual Matrix Variability.
-
Troubleshooting Step: Method validation is often performed with pooled plasma, which may not represent the variability in individual patient samples.[3] The recovery of highly protein-bound analytes can vary significantly between individuals.[3]
-
Solution: Evaluate the matrix effect and recovery in plasma from multiple individual donors during method validation to ensure the internal standard can compensate for this variability.[3]
-
-
Possible Cause 3: Inadequate Sample Preparation.
-
Troubleshooting Step: Even with a SIL-IS, severe matrix effects can suppress the signal of both the analyte and the internal standard to a level that compromises sensitivity and reproducibility.
-
Solution: Enhance your sample preparation method. If using protein precipitation, consider adding a phospholipid removal step. Alternatively, explore more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering matrix components.
-
Problem 2: I am observing low signal intensity for both PLP and PLP-d3.
-
Possible Cause: Significant Ion Suppression.
-
Troubleshooting Step: This indicates a severe matrix effect. The most common culprits in plasma are phospholipids.
-
Solution 1: Improve Sample Cleanup. As mentioned above, more effective sample preparation is the best way to reduce overall ion suppression.
-
Solution 2: Optimize Chromatography. Adjust your chromatographic method to separate PLP from the regions of major ion suppression. A post-column infusion experiment can help identify these regions.
-
Solution 3: Dilute the Sample. A simple dilution of the final extract can reduce the concentration of matrix components. This is only feasible if the analyte concentration is high enough to remain detectable after dilution.
-
Problem 3: How do I qualitatively and quantitatively assess matrix effects in my samples?
-
Solution 1: Qualitative Assessment with Post-Column Infusion.
-
This technique helps identify at what retention times co-eluting matrix components cause ion suppression or enhancement.[8][9][10] A constant flow of a standard solution of the analyte is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the column.[8][9][10] Dips or peaks in the baseline signal of the analyte indicate regions of ion suppression or enhancement, respectively.[8][9][10]
-
-
Solution 2: Quantitative Assessment with Post-Extraction Spike.
-
This method quantifies the extent of the matrix effect.[1][8] The response of the analyte in a standard solution (A) is compared to the response of the analyte spiked into a blank matrix extract (B).[1][8] The matrix effect is calculated as the ratio (B/A) x 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[1][8]
-
Quantitative Data Summary
The following tables summarize validation data from published UPLC-MS/MS methods for the analysis of Pyridoxal Phosphate (PLP) using PLP-d3 as an internal standard in biological samples.
Table 1: Method Precision and Accuracy for PLP Quantification
| Biological Matrix | Concentration (nmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Whole Blood | Low QC | 2.8 | 4.1 | 98-103 | [11] |
| Medium QC | 1.7 | 3.0 | 97-102 | [11] | |
| High QC | 2.1 | 3.5 | 99-101 | [11] | |
| Whole Blood | Low QC | 3.5 | 7.6 | 94-99 | [12] |
| High QC | 3.4 | 6.1 | 93-101 | [12] | |
| Plasma/Serum | N/A | <5 | <5 | N/A | [13] |
Table 2: Recovery and Matrix Effect Evaluation for PLP Analysis
| Biological Matrix | Mean Recovery (%) | Mean Absolute Matrix Effect (%) | Relative Matrix Effect (%) | Reference |
| Whole Blood | 98 (Range: 89-103) | 99.3 (Range: 97-102) | 98.8 | [11] |
| Whole Blood | 94 | N/A | 93 | [12] |
Experimental Protocols
Protocol 1: Quantitative Analysis of PLP in Whole Blood using UPLC-MS/MS
This protocol is a generalized procedure based on common methodologies.[11][12][14][15]
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of PLP and PLP-d3 in a suitable solvent (e.g., 0.1 M HCl).
-
Prepare calibration standards by spiking known concentrations of PLP into a surrogate matrix (e.g., 2% Bovine Serum Albumin in Phosphate Buffered Saline) or stripped whole blood.
-
Prepare QCs at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a 250 µL aliquot of whole blood sample, calibrator, or QC, add 50 µL of the PLP-d3 internal standard working solution.[11]
-
Vortex briefly to mix.
-
Add 250 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.[11]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 21,000 x g) for 7-10 minutes at room temperature.[12]
-
Transfer the supernatant to a clean vial for analysis.
-
-
UPLC-MS/MS Analysis:
-
UPLC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., Waters™ Symmetry C18).[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[11]
-
Flow Rate: As per column specifications (e.g., 0.50 mL/min).[12]
-
Injection Volume: 20 µL.[11]
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
PLP: m/z 247.9 > 149.9[12]
-
PLP-d3: m/z 250.9 > 152.9 (Note: exact mass may vary based on synthesis)
-
-
-
Data Analysis:
-
Integrate the peak areas for both PLP and PLP-d3.
-
Calculate the peak area ratio (PLP area / PLP-d3 area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of PLP in the unknown samples from the calibration curve.
-
Protocol 2: Assessment of Matrix Effects by Post-Column Infusion
-
Set up the LC-MS/MS system as described in Protocol 1.
-
Prepare a standard solution of PLP at a concentration that gives a stable, mid-range signal (e.g., 100 nmol/L).
-
Using a T-connector, infuse the PLP standard solution into the mobile phase flow between the analytical column and the mass spectrometer ion source at a constant, low flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for the PLP MRM transition is achieved, inject a blank solvent (e.g., initial mobile phase) to establish the true baseline.
-
Inject an extracted blank matrix sample (prepared as in Protocol 1, but without the addition of internal standard).
-
Monitor the PLP MRM transition signal throughout the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement caused by eluting matrix components.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nvkc.nl [nvkc.nl]
- 13. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyridoxal Phosphate-d3 for Internal Standard Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Pyridoxal Phosphate-d3 (PLP-d3) for use as an internal standard (IS) in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the analyte, Pyridoxal Phosphate (PLP). As an internal standard, its main role is to correct for variability during the analytical process. Since PLP-d3 is chemically and physically almost identical to the endogenous PLP, it experiences similar effects during sample preparation (e.g., extraction, protein precipitation), chromatography, and ionization in the mass spectrometer. By adding a known, constant amount of PLP-d3 to every sample, calibrator, and quality control, variations in the analytical procedure can be normalized, leading to more accurate and precise quantification of the analyte.
Q2: Why is a stable isotope-labeled internal standard like PLP-d3 preferred over a structural analog?
SIL internal standards are considered the gold standard in quantitative bioanalysis, especially for LC-MS/MS methods. Their near-identical physicochemical properties to the analyte ensure they co-elute during chromatography and exhibit similar ionization efficiency. This provides the most effective compensation for matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix. Structural analogs, being different chemical compounds, may not behave identically, potentially leading to less accurate correction.
Q3: What are the key goals when optimizing the concentration of PLP-d3?
The optimal concentration of PLP-d3 should be selected to:
-
Produce a stable, reproducible, and sufficiently intense signal (well above background noise) without saturating the detector.
-
Ensure the IS response is consistent across all samples within an analytical run.
-
Effectively track the analyte's behavior throughout the entire analytical process to correct for variability.
-
Minimize any potential for "cross-talk" or interference, where the analyte contributes to the IS signal or vice-versa.
-
Fall within the linear dynamic range of the instrument.
Q4: What is "cross-talk" and how can it be assessed?
Cross-talk, or interference, occurs when the analyte signal is detected in the mass channel of the internal standard, or vice-versa. This can happen due to isotopic impurities (e.g., the presence of unlabeled PLP in the PLP-d3 standard) or the natural isotopic distribution of the analyte. To assess this, two key experiments are performed:
-
Analyte's contribution to IS: A sample containing the highest expected concentration of the analyte (Upper Limit of Quantification, ULOQ) is analyzed without the internal standard. The signal in the IS mass channel should be negligible.
-
IS's contribution to analyte: A blank sample is spiked only with the chosen concentration of the internal standard. The signal in the analyte's mass channel should be minimal.
Troubleshooting Guide
Issue 1: High Variability in PLP-d3 Signal
Q: The peak area of my PLP-d3 internal standard is highly variable between injections. What are the potential causes?
A: High variability in the internal standard signal can compromise the accuracy and precision of your assay. The source of this variability can typically be traced to sample preparation, the LC system, or the mass spectrometer.
| Potential Cause | Troubleshooting Steps |
| Sample Preparation | - Verify Pipetting Accuracy: Ensure all pipettes are calibrated and used correctly. Inconsistent volumes of IS solution will lead to variable peak areas.- Ensure Complete Mixing: Vortex samples thoroughly after adding the IS to ensure homogeneity.- Check for Degradation: Ensure the PLP-d3 stock and working solutions are stored correctly and have not degraded. Prepare fresh working solutions regularly. |
| LC System/Autosampler | - Check for Injection Volume Inconsistency: Inspect the autosampler for air bubbles in the syringe or sample loop. Run a series of injections from the same vial to check for reproducibility. An RSD above 10-15% may indicate an instrumental issue.- Investigate Carryover: Inject a blank sample after a high-concentration sample to see if there is any residual signal. If so, optimize the autosampler wash method. |
| Mass Spectrometer | - Inspect the Ion Source: A dirty or improperly positioned spray needle can cause unstable ionization and a fluctuating signal. Perform routine source cleaning and maintenance.- Check for Ion Suppression/Enhancement: Variability in the sample matrix between wells can lead to inconsistent matrix effects. Review your sample clean-up procedure to ensure it is robust. |
Issue 2: Poor PLP-d3 Signal Intensity
Q: I am observing a very low or no signal for my PLP-d3 internal standard. What should I check?
A: A weak or absent IS signal prevents accurate quantification. This can be due to issues with the standard itself, sample preparation, or instrument settings.
| Potential Cause | Troubleshooting Steps |
| PLP-d3 Solution | - Confirm Concentration: Double-check the calculations for your stock and working solutions. An error in dilution is a common cause.- Verify Storage Conditions: Improper storage (e.g., exposure to light or elevated temperatures) can lead to degradation. |
| Sample Preparation | - Optimize Extraction Recovery: PLP is a polar molecule. Ensure your protein precipitation or extraction solvent is appropriate to efficiently recover both PLP and PLP-d3 from the sample matrix. |
| Mass Spectrometer Settings | - Optimize MS Parameters: Infuse a solution of PLP-d3 directly into the mass spectrometer to optimize source and analyzer parameters (e.g., collision energy, declustering potential) for the specific mass transition of the IS. |
Issue 3: Chromatographic Separation of PLP and PLP-d3
Q: My PLP-d3 internal standard is eluting slightly earlier than the native PLP. Is this a problem?
A: Yes, this can be a significant issue. Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. If the analyte and the IS do not co-elute completely, they may be subjected to different matrix effects as they enter the ion source, which defeats the purpose of using a SIL-IS and can lead to inaccurate quantification.
| Potential Cause | Troubleshooting Steps |
| Isotope Effect | - Modify Chromatographic Conditions: - Reduce Organic Solvent Strength: A weaker mobile phase can improve interaction with the stationary phase and may help merge the peaks. - Adjust Gradient: A shallower gradient can improve resolution and may help in assessing the degree of separation or achieving co-elution. - Consider a Different Column: A column with different selectivity (e.g., HILIC for a polar molecule like PLP) might be an option if co-elution cannot be achieved on a C18 column. |
Experimental Protocols
Protocol 1: Optimization of PLP-d3 Concentration
Objective: To determine the optimal concentration of PLP-d3 that provides a stable and appropriate signal intensity for the intended analytical range of PLP.
Methodology:
-
Prepare a series of PLP-d3 working solutions at different concentrations (e.g., 10, 50, 100, 250, 500 nmol/L) in a suitable solvent (e.g., methanol/water).
-
Prepare three sets of samples in the blank matrix (e.g., surrogate matrix, whole blood):
-
Set A (LLOQ): Spike the matrix with PLP at the Lower Limit of Quantification.
-
Set B (MQC): Spike the matrix with PLP at a mid-range concentration.
-
Set C (ULOQ): Spike the matrix with PLP at the Upper Limit of Quantification.
-
-
Process the samples: To aliquots of each set, add a fixed volume of each of the different PLP-d3 working solutions. Perform the sample preparation procedure (e.g., protein precipitation with trichloroacetic acid).
-
Analyze the samples via LC-MS/MS.
-
Evaluate the results:
-
IS Response: The peak area of PLP-d3 should be sufficiently high for good peak integration but not so high that it causes detector saturation.
-
IS Response Consistency: The %CV of the PLP-d3 peak area across all samples should ideally be less than 15%.
-
Analyte/IS Ratio: The ratio of the PLP peak area to the PLP-d3 peak area should be consistent and proportional to the analyte concentration.
-
Example Data Evaluation:
| PLP-d3 Conc. (nmol/L) | Avg. IS Peak Area | %CV of IS Peak Area | Analyte/IS Ratio at LLOQ | Analyte/IS Ratio at MQC | Analyte/IS Ratio at ULOQ |
| 10 | 5,500 | 25.8% | 0.09 | 1.10 | 10.5 |
| 50 | 28,000 | 12.1% | 0.02 | 0.21 | 2.01 |
| 100 | 55,000 | 8.5% | 0.01 | 0.11 | 1.05 |
| 250 | 145,000 | 7.9% | 0.004 | 0.04 | 0.42 |
| 500 | 310,000 (saturation) | 18.2% | - | - | - |
Based on this hypothetical data, a concentration of 100 nmol/L appears to be a good choice, providing a strong signal with good precision and avoiding detector saturation.
Protocol 2: Assessment of PLP-d3 Isotopic Purity and Stability
Objective: To ensure the PLP-d3 standard is of high isotopic purity and that the deuterium labels are stable under analytical conditions.
Methodology:
-
Isotopic Purity Check:
-
Prepare a solution of the PLP-d3 standard in a clean solvent.
-
Infuse this solution directly into the mass spectrometer or analyze via LC-MS/MS.
-
Acquire a full scan mass spectrum and check for the presence of unlabeled PLP (the D0 signal). The isotopic purity should be high (typically >98%).
-
-
Hydrogen/Deuterium (H/D) Exchange Check:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike PLP-d3 into the initial mobile phase or a simple solvent.
-
Set B (Matrix): Spike PLP-d3 into the blank biological matrix.
-
-
Incubate both sets under the conditions of your sample preparation (e.g., time, temperature, pH).
-
Process and analyze the samples.
-
Monitor for any loss of the deuterated signal in Set B and a corresponding increase in the unlabeled analyte signal, which would indicate H/D back-exchange.
-
Quantitative Data Summary from Published Methods
The following table summarizes validation parameters from published LC-MS/MS methods for PLP analysis using PLP-d3 as an internal standard.
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Whole Blood | Whole Blood | Plasma/Serum |
| Linearity Range | 4 - 8000 nmol/L | 6 - 4850 nmol/L | 5 - 500 nmol/L |
| LLOQ | 4 nmol/L | 6 nmol/L | 5 nmol/L |
| Intra-day Precision (%CV) | 1.7 - 2.8% | 3.4% | <5% |
| Inter-day Precision (%CV) | 3.0 - 4.1% | 6.1% | <5% |
| Mean Recovery | 98% | 94% | Not Reported |
| Relative Matrix Effect | 98.8% | 93% | Not Reported |
Visualizations
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Pyridoxal Phosphate
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges with poor peak shape, specifically for pyridoxal phosphate (PLP) and its deuterated internal standard in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing for Pyridoxal Phosphate (PLP)?
A1: Peak tailing for phosphorylated compounds like PLP is a common issue in HPLC and can stem from several factors. A primary cause is the interaction between the phosphate group of PLP and active sites within the analytical column and HPLC system.[1][2] These interactions can include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the surface of silica-based columns can interact with the polar phosphate group, causing tailing.[3][4][5]
-
Metal Chelation: The phosphate moiety can chelate with trace metals in the stainless steel components of the HPLC system, such as the column hardware, frits, and tubing.[1][6] This is a significant issue, especially in LC-MS applications where non-volatile phosphate buffers that could mask this effect are avoided.[1][2]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of PLP, contributing to peak asymmetry.[4]
Q2: My deuterated internal standard for PLP shows a different peak shape than the native PLP. Why is this happening?
A2: While deuterated internal standards are ideal for correcting for matrix effects and variability in sample preparation, they can sometimes exhibit different chromatographic behavior. The primary reason for a different peak shape is a slight difference in retention time between the analyte and the deuterated standard.[7] This can be caused by the deuterium atoms subtly altering the physicochemical properties of the molecule.[7] If the peaks are not perfectly co-eluting, they may be affected differently by matrix components, leading to variations in peak shape.
Q3: Can the sample solvent affect the peak shape of PLP?
A3: Yes, the composition of your sample solvent can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including fronting or splitting.[3][8] It is always recommended to dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible.
Q4: I'm observing peak splitting for PLP. What are the likely causes?
A4: Peak splitting can be intermittent and frustrating. Possible causes include:
-
Injection of a sample in a solvent stronger than the mobile phase. [8]
-
A partially blocked inlet frit on the column. [9]
-
The formation of a void at the head of the column. [3]
-
A mismatch between the pH of the sample and the mobile phase. [8]
Q5: How can I prevent the interaction of PLP with metal surfaces in my HPLC system?
A5: To minimize metal-analyte interactions, consider the following:
-
Use Metal-Free or PEEK-Lined Columns and Tubing: These inert materials prevent the sample from coming into contact with stainless steel surfaces.[6]
-
System Passivation: If using a standard stainless steel system, you can passivate it by flushing with a solution that will bind to the active sites.
-
Mobile Phase Additives: In some cases, adding a chelating agent to the mobile phase can help, but this must be compatible with your detection method (e.g., not suitable for MS).
Troubleshooting Guide for Poor Peak Shape of PLP
This guide provides a systematic approach to diagnosing and resolving poor peak shape for Pyridoxal Phosphate.
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanol groups on the column. | Operate the mobile phase at a lower pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.[10] Use a highly end-capped column. |
| Interaction with metal components in the HPLC system. | Use a metal-free or PEEK-lined column and system.[6] If not possible, consider passivating the system. | |
| Mobile phase pH is close to the pKa of PLP. | Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa.[4] | |
| Insufficient buffer concentration. | Increase the buffer concentration in your mobile phase (typically 10-50 mM).[3] | |
| Peak Fronting | Sample overload. | Reduce the concentration of your sample or decrease the injection volume.[3] |
| Sample solvent is stronger than the mobile phase. | Prepare your sample in a solvent that is weaker than or matches the initial mobile phase composition.[3][8] | |
| Peak Broadening | Extra-column dead volume. | Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected. |
| Column degradation. | Replace the column with a new one of the same type. | |
| Split Peaks | Partially blocked column frit. | Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the frit or the column.[9] |
| Mismatch between sample solvent and mobile phase. | Ensure the sample solvent is compatible with the mobile phase.[8] | |
| Poor Peak Shape for Deuterated Standard | Slight retention time difference from native PLP. | Optimize chromatographic conditions to achieve better co-elution. Consider using a column with slightly lower resolution to promote peak overlap.[7][11] |
Experimental Protocol: Improving PLP Peak Shape
This protocol outlines a method that can be adapted to improve the peak shape of Pyridoxal Phosphate in reversed-phase HPLC.
Objective: To achieve a symmetric peak shape for PLP with a tailing factor close to 1.0.
1. HPLC System and Column:
-
HPLC System: An inert, biocompatible, or metal-free system is highly recommended.
-
Column: A high-purity, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point. Consider a column with PEEK-lined hardware.[6][12]
2. Mobile Phase Preparation:
-
Mobile Phase A: 20 mM ammonium formate in water, with formic acid added to adjust the pH to 3.0.[12]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 minutes: 1.2% B
-
2-10 minutes: Gradient to 15% B
-
10-12 minutes: Gradient to 1.2% B
-
12-15 minutes: Re-equilibration at 1.2% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm[12] or fluorescence detection for higher sensitivity.
3. Sample Preparation:
-
Standard Preparation: Prepare stock solutions of PLP and its deuterated internal standard in Mobile Phase A.
-
Sample Diluent: Use Mobile Phase A as the sample diluent.
-
Plasma/Serum Samples: Protein precipitation is required. A common method is to add trichloroacetic acid to the sample, vortex, centrifuge, and then inject the supernatant.
4. Rationale for Method Parameters:
-
Low pH Mobile Phase: The acidic mobile phase (pH 3.0) protonates residual silanol groups on the silica support, minimizing secondary interactions that cause peak tailing.[10]
-
Volatile Buffer: Ammonium formate and formic acid are volatile and compatible with mass spectrometry detection.[12]
-
Matching Sample Diluent: Dissolving the sample in the initial mobile phase composition prevents peak distortion caused by solvent mismatch.[8]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for PLP.
References
- 1. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Splitting Peak for Pyridoxal Phosphate - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a reversed phase liquid chromatographic method for analysis of pyridoxal-5'-phosphate and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the recovery of Pyridoxal Phosphate-d3 during sample extraction
Welcome to the technical support center for improving the recovery of Pyridoxal Phosphate-d3 (PLP-d3) during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from biological samples?
A1: The primary methods for extracting PLP-d3 from biological matrices involve protein precipitation and solid-phase extraction (SPE). Protein precipitation is a widely used technique to remove proteins that can interfere with analysis. Common precipitating agents include trichloroacetic acid (TCA), acetone, and acetonitrile.[1][2][3] Solid-phase extraction is a more selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.[1]
Q2: Which protein precipitation method is recommended for the best recovery of PLP-d3?
A2: For the recovery of pyridoxal phosphate (PLP), precipitation with 0.6 M trichloroacetic acid (TCA) has been shown to yield good results in animal plasma.[4] While direct comparative studies on PLP-d3 are limited, the chemical similarity suggests that TCA would also be effective for the deuterated analog. Acetone precipitation is another common method, and in some studies on general protein precipitation, it has shown higher protein recovery compared to TCA/acetone mixtures.[3] However, the choice of method can be sample-dependent.[1]
Q3: What factors can influence the recovery of PLP-d3 during sample extraction?
A3: Several factors can impact the recovery of PLP-d3, including:
-
pH of the sample: The stability and binding of PLP to proteins are pH-dependent.
-
Choice of extraction solvent/method: The efficiency of protein precipitation or the selectivity of the SPE sorbent is critical.
-
Matrix effects: Endogenous components in the biological sample can interfere with the ionization of PLP-d3 in mass spectrometry, affecting quantification.[5][6]
-
Analyte stability: PLP can be sensitive to light and temperature, which may lead to degradation if not handled properly.[7]
Q4: How does the phosphate group in PLP-d3 affect its extraction?
A4: The negatively charged phosphate group at physiological pH makes PLP-d3 a polar and ionic molecule. This property is crucial when selecting an appropriate solid-phase extraction (SPE) sorbent. Anion-exchange SPE sorbents are often suitable for retaining phosphorylated compounds. The choice of pH during sample loading is also important to ensure the phosphate group is charged for effective retention on an anion-exchange column.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Low Recovery After Protein Precipitation
Problem: You are experiencing consistently low recovery of PLP-d3 after performing protein precipitation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Protein Precipitation | Optimize the ratio of the precipitating solvent to your sample. A common starting point is a 3:1 or 4:1 ratio of cold solvent (e.g., acetonitrile or acetone) to the sample. Ensure thorough mixing by vortexing vigorously to fully denature and precipitate proteins.[8] |
| Co-precipitation of Analyte | The analyte may be trapped within the precipitated protein pellet. After initial centrifugation, consider resuspending the pellet in a small volume of the precipitation solvent and centrifuging again. Combine the supernatants. |
| Suboptimal pH | The pH of the sample can affect the solubility of PLP-d3. Ensure the pH of your sample is compatible with the chosen precipitation method. For TCA, the acidic environment is inherent to the method. |
| Analyte Degradation | PLP is known to be sensitive to light and temperature.[7] Protect your samples from light and keep them on ice or at 4°C throughout the extraction process. |
Low Recovery After Solid-Phase Extraction (SPE)
Problem: The recovery of PLP-d3 is poor after performing solid-phase extraction.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Sorbent Selection | For a phosphorylated compound like PLP-d3, a strong anion-exchange (SAX) or a mixed-mode sorbent with anion-exchange properties is generally recommended. The sorbent should have a high affinity for the phosphate group. |
| Improper Sample pH | The pH of the sample should be adjusted to ensure the phosphate group of PLP-d3 is ionized (negatively charged) to facilitate strong retention on an anion-exchange sorbent. A pH of around 6-7 is typically suitable. |
| Inefficient Elution | The elution solvent may not be strong enough to displace the analyte from the sorbent. For an anion-exchange sorbent, elution is typically achieved by using a solvent with a high ionic strength or a pH that neutralizes the charge on the analyte or the sorbent. Consider increasing the concentration of the salt (e.g., ammonium acetate) or acid/base in your elution buffer. |
| Analyte Breakthrough | The sample may be loaded onto the SPE cartridge too quickly, not allowing for sufficient interaction between PLP-d3 and the sorbent. Optimize the flow rate during sample loading. A slower flow rate can improve retention. |
High Variability in Recovery
Problem: You are observing inconsistent recovery of PLP-d3 across different samples or replicates.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Technique | Ensure standardized procedures for all steps, including pipetting volumes, vortexing time and intensity, and centrifugation speed and duration. Automation can help in reducing variability. |
| Matrix Effects | The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement in the mass spectrometer.[5][6] The use of a stable isotope-labeled internal standard like PLP-d3 is intended to correct for this; however, significant differences in matrix composition can still be a factor. Ensure adequate sample cleanup to minimize matrix components. |
| Sample Inhomogeneity | For solid or viscous samples, ensure they are thoroughly homogenized before taking an aliquot for extraction. |
Experimental Protocols
Protein Precipitation with Trichloroacetic Acid (TCA)
This protocol is adapted from a method shown to be effective for the extraction of PLP from plasma.[4]
Materials:
-
Biological sample (e.g., plasma, serum)
-
0.6 M Trichloroacetic Acid (TCA) solution, ice-cold
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Transfer 100 µL of the biological sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold 0.6 M TCA solution.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Add 300 µL of ultrapure water and mix well.
-
Incubate the sample at 50°C for 5 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted PLP-d3 for analysis.
General Solid-Phase Extraction (SPE) Protocol for PLP-d3 (using Strong Anion Exchange)
This is a general guideline. Optimization of volumes, solutions, and flow rates is recommended for your specific application.
Materials:
-
Strong Anion Exchange (SAX) SPE cartridge
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., 25 mM Ammonium Acetate, pH 6.5)
-
Sample (pre-treated and pH adjusted to ~6.5)
-
Wash solvent (e.g., 25 mM Ammonium Acetate, pH 6.5, with a low percentage of organic solvent)
-
Elution solvent (e.g., 5% Acetic Acid in Methanol)
-
SPE manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SAX cartridge.
-
Equilibration: Pass 1 mL of the equilibration buffer through the cartridge. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow and consistent flow rate (e.g., 0.5-1 mL/min).
-
Washing: Wash the cartridge with 1 mL of the wash solvent to remove unretained interferences.
-
Elution: Elute the PLP-d3 from the cartridge with 1 mL of the elution solvent into a clean collection tube.
Data Presentation
The following table summarizes reported recovery data for PLP using a TCA precipitation method.[4] While this data is for the non-deuterated form, it provides a useful benchmark.
| Analyte | Extraction Method | Matrix | Reported Recovery |
| Pyridoxal 5'-Phosphate (PLP) | 0.6 M Trichloroacetic Acid | Animal Plasma | Good |
Visualizations
Below are diagrams illustrating the experimental workflows described.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma | MDPI [mdpi.com]
- 5. An Internal Standard for Assessing Phosphopeptide Recovery from Metal Ion/Oxide Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. PXD003653 - Protein precipitation of diluted samples with acetone leads to higher protein recovery and reproducibility in comparison with TCA/acetone approach - OmicsDI [omicsdi.org]
- 8. welchlab.com [welchlab.com]
Technical Support Center: Dealing with Chromatographic Shifts of Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic shifts observed with deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic shift of deuterated standards?
A1: The chromatographic shift of deuterated standards, also known as the deuterium isotope effect, is a phenomenon where a deuterated compound and its non-deuterated counterpart have different retention times during chromatographic separation.[1] In reversed-phase chromatography, the deuterated standard typically elutes slightly earlier than the non-deuterated analyte.[1][2]
Q2: What causes this chromatographic shift?
A2: The primary cause is the difference in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a smaller molecular volume and altered van der Waals interactions.[1] These subtle differences can affect the molecule's hydrophobicity and its interaction with the stationary phase, resulting in a retention time shift.[1]
Q3: Does the number and position of deuterium atoms in the standard influence the shift?
A3: Yes, both the number and position of deuterium atoms are significant. The magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule.[1] The position of deuteration also plays a role; for example, deuterium substitution on different types of carbon atoms (sp2 vs. sp3) can have varying impacts on retention.[1]
Q4: How can chromatographic shifts of deuterated standards affect my results?
A4: A significant chromatographic shift can compromise the accuracy and precision of quantitative analysis.[1] If the deuterated internal standard does not co-elute with the analyte, they may experience different matrix effects, leading to variations in ionization efficiency in mass spectrometry.[1][3] This can result in scattered and inaccurate results.[3][4]
Q5: Are there alternatives to deuterated standards to avoid this issue?
A5: Yes. If optimizing the chromatographic method does not resolve the issue, consider using internal standards labeled with stable isotopes like ¹³C or ¹⁵N.[1][5] These heavier isotopes typically do not cause a noticeable chromatographic shift, ensuring better co-elution and more accurate quantification.[1][6][7]
Troubleshooting Guide
A systematic approach is essential when troubleshooting chromatographic shifts of deuterated standards. Follow these steps to identify and mitigate the issue.
Step 1: Confirm and Assess the Shift
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard.
-
Purpose: To visually confirm the presence and magnitude of the retention time difference (ΔRT).[1]
-
Tip: Ensure accurate peak integration for both peaks, as improper integration can be misleading.[1] Assess the degree of peak overlap to determine if the shift is significant enough to cause differential matrix effects.[1]
Step 2: Optimize Chromatographic Conditions
If the shift is significant, modify the chromatographic method to improve co-elution.
Mobile Phase Composition
-
Action: Adjust the organic solvent-to-aqueous ratio. A change in the mobile phase composition can alter the interactions of both the analyte and the internal standard with the stationary phase, potentially reducing the retention time difference.[1]
-
Action: Modify the mobile phase pH. For ionizable compounds, altering the pH can change their ionization state and hydrophobicity, which may influence the degree of separation.[1][5]
-
Action: For gradient elution methods, try adjusting the gradient slope. A shallower gradient can sometimes improve the co-elution of closely related compounds.[1]
Column Temperature
-
Action: Modify the column temperature.
-
Purpose: Temperature affects the mobile phase viscosity and mass transfer kinetics, which can influence retention times and potentially reduce the separation between the isotopologues.[1][5]
Step 3: Data Analysis and Method Selection
The following table summarizes hypothetical data from experiments to minimize the retention time difference (ΔRT) between an analyte and its deuterated internal standard.
| Condition | Analyte RT (min) | Deuterated IS RT (min) | ΔRT (min) | Peak Shape |
| Original Method | 5.25 | 5.15 | 0.10 | Good |
| Mobile Phase A | 5.10 | 5.05 | 0.05 | Good |
| Mobile Phase B | 5.40 | 5.38 | 0.02 | Good |
| Temperature A | 5.00 | 4.92 | 0.08 | Excellent |
| Temperature B | 5.50 | 5.49 | 0.01 | Good |
Step 4: Consider an Alternative Internal Standard
-
Action: If method optimization does not resolve the issue, consider using an internal standard labeled with ¹³C or ¹⁵N.
-
Purpose: These isotopes do not typically cause a noticeable chromatographic shift, ensuring better co-elution and more accurate quantification.[1][7]
Experimental Protocols
Protocol 1: Evaluation of Mobile Phase Composition
-
Initial Conditions: Record the retention times of the analyte and the deuterated internal standard using your current analytical method.
-
Vary Organic Solvent Percentage: Prepare a series of mobile phases with slightly different organic solvent concentrations (e.g., ± 2-5% from the original method).[1]
-
Inject and Analyze: Inject a standard solution containing both the analyte and the deuterated internal standard for each mobile phase composition.[1]
-
Data Analysis: Compare the retention time differences (ΔRT) between the analyte and the internal standard for each condition.[1]
-
Optimization: Select the mobile phase composition that provides the smallest ΔRT and complete co-elution.[1]
Protocol 2: Evaluation of Column Temperature
-
Set Initial Temperature: Set the column oven to your current method's temperature and inject a standard solution to record the initial retention times and ΔRT.[1]
-
Vary Temperature: Increase and decrease the column temperature in increments of 5-10°C.[1]
-
Equilibrate and Inject: Allow the column to equilibrate at each new temperature for a sufficient time before injecting the standard solution.[1]
-
Analyze and Compare: Measure the ΔRT at each temperature.[1]
-
Select Optimal Temperature: Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and resolution from other components in the sample.[1]
Visualizations
Caption: The Deuterium Isotope Effect leading to chromatographic shifts.
Caption: A logical workflow for troubleshooting chromatographic shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pyridoxal Phosphate-d3 Detection by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal detection of Pyridoxal Phosphate-d3 (PLP-d3) using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of PLP-d3.
Issue 1: Low or No Signal Intensity for PLP-d3
Question: I am observing a weak or non-existent signal for my this compound internal standard. What are the potential causes and solutions?
Answer: Low signal intensity for your stable isotope-labeled internal standard can arise from several factors, spanning from sample handling to instrument settings. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Improper Standard Preparation/Storage | Verify the concentration and integrity of your PLP-d3 stock and working solutions. Prepare fresh dilutions from your stock. Ensure the standard has been stored under the manufacturer's recommended conditions (typically protected from light and at low temperatures). |
| Suboptimal Ionization | Confirm that the mass spectrometer is operating in positive electrospray ionization (ESI+) mode, which is generally suitable for PLP analysis.[1][2][3] |
| Incorrect Mass-to-Charge Ratio (m/z) | Ensure you are monitoring the correct precursor ion for PLP-d3. The protonated molecule [M+H]⁺ should be approximately m/z 251.2, accounting for the addition of three deuterium atoms and a proton to the unlabeled molecular weight of ~247.1 g/mol . |
| Non-Optimized MS Parameters | The declustering potential (or cone voltage) and collision energy are critical. These must be optimized for PLP-d3. Refer to the Experimental Protocol section for a detailed optimization procedure. |
| Sample Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of PLP-d3. Improve chromatographic separation to move PLP-d3 away from interfering peaks. Enhance sample clean-up procedures (e.g., solid-phase extraction) to remove matrix components. |
| Instrument Contamination | A contaminated ion source or mass spectrometer can lead to poor sensitivity. Perform routine cleaning and maintenance as per the instrument manufacturer's guidelines. |
Issue 2: High Background Noise or Interfering Peaks
Question: My chromatogram shows high background noise or peaks that interfere with the PLP-d3 signal. How can I resolve this?
Answer: High background or interfering signals can compromise the accuracy and precision of your measurements. The source of these interferences can be the sample, the LC system, or the MS itself.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Matrix Interference | As mentioned above, matrix effects are a common issue. Enhance sample preparation to more effectively remove interfering substances. Adjusting the chromatographic gradient can also help separate PLP-d3 from matrix components. |
| Contaminated LC System or Solvents | Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly to remove any contaminants. Check for and eliminate sources of contamination in your mobile phase reservoirs and tubing. |
| In-Source Fragmentation/Adducts | Unwanted fragmentation or the formation of adducts (e.g., sodium adducts) in the ion source can create interfering signals. Optimize the declustering potential (cone voltage); excessively high values can cause in-source fragmentation.[4] Consider mobile phase additives that may reduce adduct formation. |
| Isotopic Impurity of the Standard | Ensure the isotopic purity of the PLP-d3 standard is high. Significant amounts of unlabeled PLP (d0) could contribute to the signal at the analyte's m/z. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting MS/MS parameters for this compound?
A1: While optimal parameters must be determined empirically on your specific instrument, the following table provides a good starting point based on typical values for pyridoxal phosphate and its analogs.
Table of Recommended Starting MS Parameters for PLP and PLP-d3 (Positive ESI)
| Parameter | Pyridoxal Phosphate (PLP) | This compound (PLP-d3) | Rationale/Comments |
| Precursor Ion (Q1) | m/z 248.1 | m/z 251.2 | Based on the [M+H]⁺ ion. The d3 version is +3 Da. |
| Product Ion (Q3) | m/z 150.0 | m/z 150.0 | The most common fragmentation involves the loss of the phosphate group and water. The deuterium labels on the methyl group are typically retained in the monitored fragment. |
| Collision Energy (CE) | ~14 eV[1][3] | 12 - 20 eV | Start with the value for unlabeled PLP and optimize by ramping the energy to maximize the signal of the product ion. |
| Declustering Potential (DP) / Cone Voltage (CV) | 20 - 60 V | 20 - 60 V | This parameter is highly instrument-dependent. It should be optimized to maximize the precursor ion signal without causing excessive in-source fragmentation.[4] |
Q2: How can I confirm the fragmentation pattern of PLP-d3?
A2: The fragmentation of pyridoxal phosphate in positive ion mode typically involves the neutral loss of phosphoric acid (H₃PO₄, -98 Da) from the protonated molecule. This leads to a major product ion at approximately m/z 150.0. Since the deuterium labels in PLP-d3 are on the methyl group, which is part of the pyridine ring, this fragment is not expected to be mass-shifted. You can confirm this by performing a product ion scan of the PLP-d3 precursor ion (m/z 251.2).
Experimental Protocols
Protocol: Optimization of MS/MS Parameters for PLP-d3
This protocol outlines the steps to determine the optimal declustering potential (DP) and collision energy (CE) for PLP-d3 using direct infusion or flow injection analysis (FIA).
1. Preparation of Tuning Solution:
-
Prepare a 100-500 ng/mL solution of this compound in a solvent that mimics your typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Instrument Setup:
-
Set up your mass spectrometer for infusion or FIA.
-
Operate in positive electrospray ionization (ESI+) mode.
-
Set the instrument to monitor the precursor ion of PLP-d3 (m/z 251.2).
3. Optimization of Declustering Potential (DP) / Cone Voltage (CV):
-
Infuse the tuning solution at a stable flow rate.
-
While monitoring the intensity of the precursor ion (m/z 251.2), ramp the DP/CV through a relevant range (e.g., 10 V to 100 V).
-
Plot the ion intensity against the DP/CV value.
-
The optimal DP/CV is the value that gives the maximum intensity for the precursor ion without showing evidence of significant in-source fragmentation (e.g., the appearance of the m/z 150.0 fragment in a full scan).
4. Optimization of Collision Energy (CE):
-
Set the DP/CV to the optimal value determined in the previous step.
-
Set up a product ion scan for the precursor m/z 251.2.
-
Infuse the tuning solution and ramp the collision energy (e.g., from 5 eV to 40 eV).
-
Identify the most abundant and stable product ion. This is expected to be m/z 150.0.
-
Create a Multiple Reaction Monitoring (MRM) method for the transition m/z 251.2 → 150.0.
-
Ramp the collision energy again while monitoring this MRM transition.
-
Plot the product ion intensity against the CE value. The optimal CE is the value that produces the highest intensity for the product ion.
Visualizations
Caption: Workflow for optimizing MS parameters for PLP-d3 detection.
Caption: Decision tree for troubleshooting low PLP-d3 signal intensity.
References
- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Pyridoxal Phosphate-d3 in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Pyridoxal Phosphate-d3 (PLP-d3) in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for PLP-d3 analysis?
A1: Ion suppression is a matrix effect where components in a sample, such as plasma or serum, interfere with the ionization of the target analyte (PLP-d3) in the mass spectrometer's ion source.[1] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[2] PLP-d3, like its unlabeled counterpart, can be susceptible to ion suppression from endogenous matrix components like salts, proteins, and phospholipids that may co-elute from the LC column.[3][4]
Q2: What are the common sources of ion suppression in biological sample analysis?
A2: Ion suppression can originate from various sources, including:
-
Endogenous matrix components: These include salts, proteins, lipids (especially phospholipids), and other small molecules naturally present in biological samples.[5]
-
Exogenous substances: These can be introduced during sample collection and preparation, such as anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives.[1][6] One study noted that lithium heparin anticoagulant tubes can reduce measured PLP concentrations.[7]
-
High analyte concentration: At very high concentrations, the analyte itself can cause self-suppression.[1]
-
Co-eluting metabolites: Metabolites of related compounds that have similar chemical properties and retention times can also interfere with the ionization of PLP-d3.[1]
Q3: How can I determine if my PLP-d3 analysis is affected by ion suppression?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion (PCI): This is a qualitative technique that helps identify regions in the chromatogram where ion suppression occurs.[1][8] A solution of PLP-d3 is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of PLP-d3 indicates the retention time of interfering components.[1]
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of signal suppression or enhancement.[1] You compare the response of PLP-d3 in a clean solution (neat standard) to its response when spiked into a pre-extracted blank matrix sample at the same concentration. A lower response in the matrix sample indicates ion suppression.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of PLP-d3 in complex matrices.
Issue 1: Low or inconsistent signal intensity for PLP-d3.
-
Potential Cause: Significant ion suppression from co-eluting matrix components.
-
Troubleshooting Steps:
-
Assess Ion Suppression: Perform a post-column infusion experiment to confirm that ion suppression is occurring at the retention time of your analyte.
-
Optimize Sample Preparation: Your sample cleanup is the most critical step. If you are using a simple protein precipitation method, consider more rigorous techniques.
-
Modify Chromatographic Conditions: Adjust your LC method to separate PLP-d3 from the interfering peaks.
-
Change Gradient Profile: A shallower gradient can improve the resolution between your analyte and interferences.[1]
-
Use a Different Column: Consider a column with a different stationary phase to alter selectivity.[1]
-
Employ Ion-Pairing Reagents: For a highly polar compound like PLP, an ion-pairing reagent can improve retention and resolution. However, be aware that these can have negative effects on your instrument over time.[11] An alternative is to add the ion-pairing reagent to the sample after extraction but before injection.[11]
-
-
Issue 2: Poor reproducibility of results.
-
Potential Cause: Variable matrix effects from sample to sample.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS like PLP-d3 is the most effective way to compensate for ion suppression.[3] The SIL-IS co-elutes with the analyte and experiences the same degree of suppression, allowing for reliable ratio-based quantification.[1]
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same matrix as your samples to account for consistent matrix effects.[12]
-
Dilute the Sample: If sensitivity allows, diluting your sample can reduce the concentration of interfering matrix components.[6][13]
-
Issue 3: Poor peak shape for PLP-d3.
-
Potential Cause: Interactions with the analytical column or co-eluting interferences.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of polar compounds like PLP.
-
Consider a Metal-Free Column: Phosphorylated compounds can interact with the metal surfaces of standard HPLC columns, leading to poor peak shape and signal loss. Using a metal-free column may improve performance.[14]
-
Optimize Injection Solvent: Ensure your sample is dissolved in a solvent that is compatible with your initial mobile phase conditions to avoid peak distortion.
-
Experimental Protocols
Protocol 1: Protein Precipitation for PLP-d3 Extraction from Plasma
This is a common and straightforward method for sample preparation.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add your working solution of PLP-d3 internal standard to each sample.
-
Precipitation: Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid.[7][15][16]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject a portion of the supernatant into the LC-MS/MS system.
Protocol 2: Post-Column Infusion to Detect Ion Suppression
This protocol helps to identify at what retention times ion suppression is occurring.
-
System Setup:
-
Place a T-connector between the LC column outlet and the mass spectrometer inlet.
-
Use a syringe pump to deliver a constant flow of a standard solution of PLP-d3 (e.g., 50 ng/mL in mobile phase) to the T-connector.
-
Set the LC to run your chromatographic gradient.
-
-
Analysis:
-
Begin infusing the PLP-d3 solution and allow the signal to stabilize to a constant baseline.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Data Interpretation:
-
Monitor the signal for PLP-d3. Any significant drop in the baseline signal indicates a region of ion suppression.[1]
-
Compare the retention time of the suppression zone with the retention time of your PLP-d3 peak in a standard injection.
-
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for PLP Analysis
| Technique | Advantages | Disadvantages | Typical Recovery | Reference |
| Protein Precipitation (TCA) | Simple, fast, and inexpensive. | Less effective at removing all matrix components, higher risk of ion suppression. | >92% | [15] |
| Solid-Phase Extraction (SPE) | Excellent for removing a wide range of interferences, leads to cleaner extracts and reduced ion suppression. | More time-consuming and expensive than protein precipitation. | >85% | [10] |
| Liquid-Liquid Extraction (LLE) | Can be highly selective with optimization of pH and solvent. | Can be labor-intensive and may use large volumes of organic solvents. | Variable, depends on optimization. | [10] |
Table 2: Example LC-MS/MS Parameters for PLP Analysis
| Parameter | Setting | Rationale | Reference |
| Column | Reversed-phase C18 | Good retention for a range of compounds. | [16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ionization. | [16] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Elutes the analyte from the column. | [16] |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical HPLC. | - |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | PLP ionizes well in positive mode. | [7] |
| MRM Transition (PLP) | 247.8 > 149.8 | Precursor and product ions for quantification. | [16] |
| MRM Transition (PLP-d3) | 250.8 > 152.8 | Precursor and product ions for the internal standard. | - |
Visualizations
Caption: Troubleshooting workflow for low PLP-d3 signal intensity.
Caption: Protein precipitation workflow for PLP-d3 analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. ovid.com [ovid.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming the chromatographic challenges when performing LC-MS/MS measurements of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Pyridoxal Phosphate (PLP) Quantification: A Validation of LC-MS/MS using Pyridoxal Phosphate-d3
This guide provides a detailed comparison of an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Pyridoxal Phosphate-d3 (PLP-d3), against the conventional High-Performance Liquid Chromatography (HPLC) with fluorescence detection for the quantification of Pyridoxal Phosphate (PLP), the active form of vitamin B6. This document is intended for researchers, scientists, and professionals in drug development seeking robust and efficient analytical methodologies.
Method 1: LC-MS/MS with this compound Internal Standard
The use of a stable isotope-labeled internal standard like PLP-d3 in LC-MS/MS analysis is the gold standard for quantification. This approach ensures high accuracy and precision by correcting for variations in sample preparation and matrix effects.
Experimental Protocol
A typical workflow for this method involves a straightforward protein precipitation step, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
-
Sample Preparation : To 250 µL of a whole blood sample, 50 µL of the PLP-d3 internal standard solution is added. Proteins are then precipitated by adding a 10% trichloroacetic acid solution.[1] After vortexing and centrifugation, the resulting supernatant is directly injected into the LC-MS/MS system.[1]
-
Liquid Chromatography : Chromatographic separation is achieved on a UPLC column (e.g., Acquity HSS-T3) with a mobile phase gradient consisting of acetic acid, heptafluorobutyric acid, and acetonitrile.[2] This allows for a short analysis time, often between 2.4 to 3.0 minutes per sample.[3]
-
Mass Spectrometry : Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[2] Multiple Reaction Monitoring (MRM) is used to detect specific transitions for PLP and its deuterated internal standard, ensuring high selectivity.
-
PLP Transition : m/z 248.1 → 150.1[4]
-
PLP-d3 Transition : Specific transitions for PLP-d3 are established based on its mass shift.
-
Performance Characteristics
The LC-MS/MS method demonstrates excellent performance, making it highly suitable for high-throughput clinical and research applications.
| Parameter | LC-MS/MS with PLP-d3 Performance | Reference |
| Linearity Range | 6 - 4850 nmol/L | [5] |
| Lower Limit of Quantification (LLOQ) | 4 - 5 nmol/L | [2][3] |
| Intra-assay Precision (CV) | < 5% (typically ~3.4%) | [3][5] |
| Inter-assay Precision (CV) | < 8% (typically ~6.1%) | |
| Recovery | > 92% (mean of 98%) | [2] |
| Analysis Time | 2.4 - 3.0 minutes | [3] |
Workflow Diagram
Method 2: HPLC with Fluorescence Detection (Alternative Method)
High-Performance Liquid Chromatography with fluorescence detection is a more traditional method for PLP analysis. While reliable, it often requires more complex sample preparation and has longer run times compared to LC-MS/MS.
Experimental Protocol
-
Sample Preparation : This method requires a derivatization step to enhance the fluorescence of PLP. Samples are typically deproteinized, and then PLP is converted to a more fluorescent compound, for example, by reaction with semicarbazide or oxidation via chlorite post-column derivatization.[6][7]
-
Liquid Chromatography : Separation is performed on a reversed-phase HPLC column. The run time is significantly longer than LC-MS/MS, often around 15 minutes per injection.[6]
-
Fluorescence Detection : The derivatized PLP is detected by a fluorescence detector, with specific excitation and emission wavelengths (e.g., Ex: 322 nm, Em: 417 nm) to maximize sensitivity.[8][9]
Performance Characteristics
While HPLC-fluorescence is a sensitive technique, it generally shows lower throughput and can have higher variability compared to LC-MS/MS.
| Parameter | HPLC-Fluorescence Performance | Reference |
| Limit of Quantification (LOQ) | ~0.9 nmol/L | [6] |
| Within-run Precision (CV) | 0.6 - 1.2% | [6] |
| Run-to-run Precision (CV) | 3.6 - 6.7% | [6] |
| Recovery | 97 - 102% | [6] |
| Analysis Time | ~15 minutes | [6] |
Workflow Diagram
Performance Comparison
The LC-MS/MS method using a deuterated internal standard offers significant advantages over the traditional HPLC-fluorescence method. Multi-center comparison studies have shown that while HPLC and LC-MS/MS results can be equivalent, the latter is often considered more sensitive and selective.[1][10]
| Feature | LC-MS/MS with this compound | HPLC with Fluorescence Detection |
| Internal Standard | Stable isotope-labeled (PLP-d3) for optimal correction | Often uses a different compound or no IS |
| Sample Preparation | Simple protein precipitation | Requires additional derivatization steps[3] |
| Analysis Time | Fast (2.4 - 3.0 min) [3] | Slow (~15 min) |
| Throughput | High | Low |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (potential for interfering peaks)[8] |
| Precision | Excellent (<5% CV)[3] | Good, but generally higher CVs |
| Matrix Effects | Minimized by co-eluting internal standard | Can be a significant issue |
Conclusion
For researchers, scientists, and drug development professionals requiring accurate, precise, and high-throughput quantification of Pyridoxal Phosphate, the LC-MS/MS method with a this compound internal standard is demonstrably superior. Its simplified sample preparation, rapid analysis time, and enhanced selectivity and precision make it the preferred choice for both routine clinical analysis and demanding research applications. While HPLC with fluorescence detection is a viable alternative, it is outperformed by LC-MS/MS in terms of efficiency and robustness.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical analysis of vitamin B(6): determination of pyridoxal 5'-phosphate and 4-pyridoxic acid in human serum by reversed-phase high-performance liquid chromatography with chlorite postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semi-automated fluorometric determination of pyridoxal-5'-phosphate (vitamin B6) in whole blood by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. skml.nl [skml.nl]
Choosing the Right Tool for Precision: A Comparative Guide to Pyridoxal Phosphate-d3 and 13C-labeled PLP as Internal Standards
In the realm of quantitative bioanalysis, particularly in mass spectrometry-based assays, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. For researchers, scientists, and drug development professionals quantifying Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison between two common types of stable isotope-labeled PLP: Pyridoxal Phosphate-d3 (deuterium-labeled) and 13C-labeled PLP, supported by experimental principles and data.
This compound is a synthetic version of PLP where three hydrogen atoms have been replaced by deuterium.[1] 13C-labeled PLP, on the other hand, incorporates the heavier, stable carbon-13 isotope. While both are designed to mimic the behavior of the endogenous analyte, their subtle structural differences can lead to significant variations in analytical performance.
Head-to-Head Performance Comparison
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process.[2] However, the choice between deuterium and carbon-13 labeling can impact how closely the standard mimics the analyte.
| Performance Parameter | This compound (Deuterium-labeled) | 13C-labeled PLP | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[2][3] This "isotope effect" is more pronounced in liquid chromatography.[2] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[2][4] | The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accurate quantification.[5][6] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2] This makes it the superior choice for complex biological matrices where significant matrix effects are expected. | While deuterated standards can be effective, they may not always perfectly compensate for matrix effects.[5] |
| Accuracy & Precision | Can lead to inaccuracies if the isotope effect results in differential matrix effects.[2] One study on another analyte showed a 40% error due to an imperfect retention time match.[2] | Generally provides higher accuracy and precision due to its closer physicochemical properties to the analyte.[2][7] A comparative study on a different analyte showed a mean bias of 100.3% with a standard deviation of 7.6% for the 13C-IS.[2] | The closer mimicry of the analyte by ¹³C-labeled standards results in more reliable and reproducible quantification.[2][4] |
| Isotopic Stability | Deuterium atoms can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, though this is less common for D3 labels on an aromatic ring.[8] | Carbon-13 is a stable isotope that is not prone to exchange, ensuring the integrity of the labeled standard throughout the analytical process.[8][9] | The stability of the label is crucial for reliable quantification. |
| Cost & Availability | Generally less expensive and more readily available.[8][9] | Typically more expensive and may have more limited commercial availability.[9] | The higher cost of ¹³C-labeled standards may be a consideration for some laboratories. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of PLP in human whole blood using a stable isotope dilution LC-MS/MS method. This protocol is based on methodologies described for PLP-d3.[10][11]
1. Sample Preparation:
-
To 250 µL of the whole blood sample, add 50 µL of the internal standard solution (either PLP-d3 or 13C-labeled PLP).
-
Vortex mix the sample.
-
Add 500 µL of ice-cold 10% (w/v) trichloroacetic acid to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).[10]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PLP: m/z 247.8 → 149.8[10]
-
PLP-d3: m/z 250.8 → 152.8 (example, actual may vary)
-
13C-labeled PLP: The specific transition will depend on the number and position of 13C atoms.
-
-
Collision Energy: Optimized for the specific instrument and transitions (e.g., 14 eV for PLP).[10]
-
3. Quantification:
-
The concentration of PLP in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is prepared with known concentrations of PLP and a fixed concentration of the internal standard.[3]
Visualizing the Workflow and Isotope Effect
To better understand the experimental process and the key difference in chromatographic behavior, the following diagrams are provided.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Pyridoxal Phosphate Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Pyridoxal Phosphate (PLP), the biologically active form of vitamin B6, is paramount for a wide range of studies. This guide provides an objective comparison of various analytical methods for PLP determination, with a focus on the cross-validation of techniques utilizing Pyridoxal Phosphate-d3 (PLP-d3) as an internal standard. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate method for specific research needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for PLP quantification depends on factors such as required sensitivity, sample matrix, throughput, and available instrumentation. This section summarizes the performance characteristics of commonly employed methods.
| Analytical Method | Principle | Linearity (nmol/L) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Lower Limit of Quantification (nmol/L) | Mean Recovery (%) |
| LC-ESI-MS/MS with PLP-d3 | Isotope Dilution Mass Spectrometry | 4 - 8000[1][2][3] | 1.7 - 2.8[1] | 3.0 - 4.1[1] | 4[1][2][3] | 98[1][2] |
| HPLC with Fluorescence Detection | Chromatographic separation and fluorescence detection after derivatization | Not explicitly stated, but high correlation with LC-MS/MS (r²=0.94)[1][2] | 5.4[4] | Not explicitly stated | Not explicitly stated | >95[5] |
| Enzymatic Assay | PLP-dependent enzyme reaction leading to a detectable product | Not explicitly stated | 0.6 - 37[6] | 1.4 - 26[6] | Not explicitly stated | 53 - 144[6] |
| Microbiological Assay | Growth response of a microorganism dependent on Vitamin B6 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Varies significantly depending on food matrix[7] |
| Fluorometric Assay | Reaction of PLP with a probe to produce a fluorescent signal | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.2 pmol/well[8] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) using PLP-d3
This method utilizes a stable isotope-labeled internal standard (PLP-d3) for accurate quantification, minimizing matrix effects.[1][2][3]
Sample Preparation:
-
To 250 µl of whole blood sample, add 50 µl of the internal standard solution (PLP-d3).[1][2]
-
Deproteinize the sample by adding 10% trichloroacetic acid.[1][2][3]
-
Vortex the mixture and then centrifuge.
-
Inject 20 µl of the resulting supernatant into the LC-ESI-MS/MS system.[1][2][3]
Chromatographic Conditions:
Mass Spectrometry Conditions:
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method often requires pre-column derivatization to enhance the fluorescence of PLP.
Sample Preparation:
-
Precipitate proteins in the plasma samples.[9]
-
Perform pre-column derivatization using a reagent like semicarbazide.[5]
Chromatographic Conditions:
-
System: HPLC with fluorescence detector.[9]
-
Mobile Phase: Specific composition varies, but often a buffered aqueous solution with an organic modifier.
-
Detection: Fluorescence detection with specific excitation and emission wavelengths.
Enzymatic Method (Apotyrosine Decarboxylase)
This method is based on the reconstitution of the apoenzyme tyrosine decarboxylase with PLP from the sample.
Principle:
-
The apoenzyme of tyrosine decarboxylase is inactive.
-
When PLP from a sample is added, it binds to the apoenzyme, activating it.
-
The activated enzyme then decarboxylates a substrate (e.g., tyrosine).
-
The rate of the enzymatic reaction, which is proportional to the PLP concentration, can be measured by quantifying the product (e.g., tyramine) or the consumption of the substrate.[4]
Visualizing the Workflow
Cross-Validation Findings
A study directly comparing the LC-ESI-MS/MS method with an established HPLC method for whole blood PLP quantification yielded the following linear regression equation: LC-ESI-MS/MS = 1.11 × HPLC + 4.6 (r²=0.94).[1][2] This indicates an excellent correlation between the two methods, although a significant proportional bias was observed.[1][2] The LC-MS/MS method is noted for its simple sample processing and short run time.[1][2]
In a multicenter comparison, HPLC and LC-MS/MS methods showed equivalent results for whole blood vitamin B6 analysis.[10] However, it is important to note that different analytical methods can produce varied results, highlighting the need for standardization or harmonization through reference materials and quality control programs.[10]
Conclusion
The cross-validation of PLP-d3 with other analytical methods demonstrates that while techniques like HPLC and enzymatic assays are viable, LC-MS/MS with stable isotope dilution offers superior performance in terms of precision, recovery, and simplicity of sample preparation. For researchers requiring high accuracy and throughput, the LC-MS/MS method is the recommended approach. However, the choice of method should always be guided by the specific requirements of the study and the resources available.
References
- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ujms.net [ujms.net]
- 5. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical vitamin B6 analysis: an interlaboratory comparison of pyridoxal 5'-phosphate measurements in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A multicenter comparison of whole blood vitamin B6 assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Pyridoxal Phosphate-d3 for Quantitative Assays
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Pyridoxal Phosphate-d3 (PLP-d3), a stable isotope-labeled internal standard, against other alternatives for the quantitative analysis of Pyridoxal Phosphate (PLP), the active form of vitamin B6.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting variations inherent in the analytical workflow, including sample extraction, matrix effects, and instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables. Stable isotope-labeled standards, such as PLP-d3, are widely considered the gold standard, offering near-identical chemical behavior to the endogenous analyte.
Performance Comparison: The Superiority of Deuterated Internal Standards
The use of a stable isotope-labeled internal standard like this compound in quantitative LC-MS/MS assays significantly enhances accuracy and precision.[1] By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the native analyte by the mass spectrometer. Crucially, its chemical and physical properties remain virtually identical, ensuring it co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement. This leads to more reliable and reproducible quantification.[1]
In contrast, traditional internal standards, such as structural analogs, have different chemical structures. While they may be chosen for their similar retention times and ionization characteristics, they do not perfectly mimic the analyte's behavior during sample preparation and analysis. This can lead to less accurate correction for matrix effects and other sources of variability, potentially compromising the integrity of the quantitative data.
Quantitative Data Summary
The following tables summarize the performance of LC-MS/MS methods for the quantification of Pyridoxal Phosphate (PLP) using the deuterated internal standard, PLP-d3, and provide a comparison with other analytical approaches.
Table 1: Performance of an LC-ESI-MS/MS Method Using this compound
| Parameter | Performance | Reference |
| Linearity | 4 to 8000 nmol/L | [2] |
| Intra-day Precision (%RSD) | 1.7 - 2.8% | [2] |
| Inter-day Precision (%RSD) | 3.0 - 4.1% | [2] |
| Mean Recovery | 98% (range: 89 - 103%) | [2] |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L | [2] |
| Mean Absolute Matrix Effect | 99.3% (range: 97 - 102%) | [2] |
Table 2: Performance of a High-Throughput LC-MS/MS Method Using a Stable Isotope Labeled Internal Standard
| Parameter | Performance | Reference |
| Linearity | Up to 500 nmol/L | |
| Imprecision (CV) | <5% | |
| Limit of Quantification (LOQ) | 5 nmol/L |
Table 3: Comparison with an Established HPLC Method
| Method | Key Finding | Reference |
| LC-ESI-MS/MS with PLP-d3 vs. HPLC | Excellent correlation (r²=0.94), though a significant proportional bias was noted, with the LC-MS/MS method yielding slightly higher values. | [2] |
Experimental Protocols
A detailed methodology for a typical quantitative LC-MS/MS analysis of PLP in a biological matrix using PLP-d3 as an internal standard is provided below.
Sample Preparation
-
Spiking with Internal Standard: To 250 µL of the sample (e.g., whole blood, plasma), add 50 µL of the this compound internal standard solution.[2]
-
Protein Precipitation: Add an equal volume of 10% trichloroacetic acid to the sample to precipitate proteins.[2]
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject an aliquot of the supernatant (e.g., 20 µL) onto a reverse-phase C18 column.[2]
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive ion mode.
-
MRM Transitions: Monitor the specific mass transitions for both PLP and PLP-d3. For example, a mass transition of m/z 247.8 > 149.8 can be used for PLP.[2]
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the advantages of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis of Pyridoxal Phosphate using a deuterated internal standard.
Caption: Logical comparison of a deuterated vs. a structural analog internal standard.
References
A Comparative Guide to the Performance Characteristics of Pyridoxal Phosphate-d3 and Non-deuterated Pyridoxal Phosphate
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isotopically labeled and unlabeled compounds is critical for experimental design and data interpretation. This guide provides an objective comparison of the performance characteristics of Pyridoxal Phosphate-d3 (PLP-d3) and its non-deuterated counterpart, Pyridoxal Phosphate (PLP). The comparison is based on established principles of the kinetic isotope effect and general observations from studies on deuterated molecules, supplemented with detailed experimental protocols to enable direct evaluation.
Executive Summary
Pyridoxal Phosphate (PLP) is the active form of vitamin B6 and a crucial coenzyme for a vast array of enzymatic reactions essential for human health.[1] The strategic replacement of hydrogen atoms with deuterium to create PLP-d3 can influence its performance characteristics. Based on the principles of the deuterium kinetic isotope effect (KIE), PLP-d3 is anticipated to exhibit altered metabolic stability and enzymatic reaction rates compared to non-deuterated PLP.[2][] This can translate to a longer pharmacokinetic half-life and potentially modified enzyme kinetics.[4][5] While direct comparative experimental data for PLP-d3 is not extensively available in the public domain, this guide synthesizes the theoretical framework and provides the necessary experimental designs to facilitate such a comparison.
Data Presentation: A Comparative Overview
The following tables summarize the expected and theoretical performance differences between PLP-d3 and non-deuterated PLP, based on the known effects of deuteration.
Table 1: Predicted Performance Characteristics of PLP-d3 vs. Non-deuterated PLP
| Performance Characteristic | Pyridoxal Phosphate (PLP) | This compound (PLP-d3) | Theoretical Rationale |
| Enzymatic Activity (Vmax) | Higher | Potentially Lower | The kinetic isotope effect (KIE) may slow down reactions where C-H bond cleavage is rate-limiting.[2][6] |
| Enzyme Binding Affinity (Km) | No significant difference expected | No significant difference expected | Isotopic substitution is unlikely to significantly alter the binding affinity to the apoenzyme. |
| Metabolic Stability | Lower | Higher | The stronger C-D bond can slow metabolic degradation by enzymes like cytochrome P450s.[7] |
| Pharmacokinetic Half-life (t½) | Shorter | Longer | Reduced metabolic clearance leads to a longer circulation time.[4] |
| Area Under the Curve (AUC) | Lower | Higher | Increased bioavailability due to slower metabolism.[4] |
| Chemical Stability (in solution) | Prone to photodegradation | Potentially more stable | The stronger C-D bond may offer increased resistance to certain degradation pathways.[][8] |
Table 2: Potential Applications Based on Performance Differences
| Application | Pyridoxal Phosphate (PLP) | This compound (PLP-d3) | Justification |
| Standard Coenzyme in Enzyme Assays | Standard choice | Not typically used unless studying KIE | To avoid confounding kinetic results. |
| In vivo Pharmacokinetic Studies | Standard for nutritional and baseline studies | Tracer or internal standard in mass spectrometry; potential therapeutic with improved PK profile | Stable isotope labeling allows for easy differentiation from endogenous PLP.[9] Potential for less frequent dosing.[10] |
| Metabolic Pathway Tracing | Not suitable | Ideal | Used to trace the fate of the vitamin B6 molecule in metabolic pathways.[9] |
| Therapeutic Development | Standard form | Potential for "deuterium switch" to improve drug properties | Deuteration can lead to a more favorable pharmacokinetic profile.[5] |
Experimental Protocols
To facilitate a direct comparison of PLP-d3 and non-deuterated PLP, the following detailed experimental protocols are provided.
Comparative Enzymatic Activity Assay using Tyrosine Decarboxylase
This protocol is adapted from established methods for determining PLP concentration by measuring the activity of a PLP-dependent enzyme, tyrosine decarboxylase.[11][12][13]
Objective: To compare the Michaelis-Menten constants (Vmax and Km) of tyrosine decarboxylase when saturated with either PLP or PLP-d3.
Materials:
-
Apo-tyrosine decarboxylase (from Streptococcus faecalis)
-
L-tyrosine
-
Pyridoxal Phosphate (PLP) standard solutions (a range of concentrations)
-
This compound (PLP-d3) standard solutions (a range of concentrations)
-
Sodium acetate buffer (0.8 M, pH 5.5)
-
Trichloroacetic acid (TCA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a fluorescence or electrochemical detector
-
Mobile phase: e.g., methanol and sodium phosphate buffer with a suitable ion-pairing agent.[14]
Procedure:
-
Preparation of Apoenzyme: Prepare the apo-tyrosine decarboxylase by removing the bound PLP according to established procedures.
-
Reaction Setup: In separate reaction tubes, combine the sodium acetate buffer, a fixed concentration of L-tyrosine, and varying concentrations of either PLP or PLP-d3.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of the apo-tyrosine decarboxylase to each tube. Incubate at 37°C.
-
Reaction Termination: At specific time points, stop the reaction by adding TCA.
-
Quantification of Tyramine: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the amount of tyramine produced.[15]
-
Data Analysis: Plot the initial reaction velocities against the substrate (PLP or PLP-d3) concentrations. Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Vmax and Km for both PLP and PLP-d3.
Comparative Stability Assessment using HPLC
This protocol outlines a stability-indicating HPLC method to compare the degradation of PLP and PLP-d3 under various stress conditions.[14][16]
Objective: To compare the degradation rates of PLP and PLP-d3 when exposed to light, heat, and different pH conditions.
Materials:
-
Pyridoxal Phosphate (PLP)
-
This compound (PLP-d3)
-
HPLC grade water, methanol, and acetonitrile
-
Phosphate buffer solutions at various pH values (e.g., 4, 7, 9)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for forced degradation
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC system with a C18 column and a photodiode array (PDA) detector
-
Controlled temperature chamber and a photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of PLP and PLP-d3 in the different buffer solutions.
-
Stress Conditions:
-
Photostability: Expose one set of samples to a controlled light source (e.g., UV light at 254 nm) for a defined period. Keep a control set in the dark.
-
Thermal Stability: Place another set of samples in a controlled temperature chamber at an elevated temperature (e.g., 60°C). Keep a control set at a lower temperature (e.g., 4°C).
-
pH Stability/Forced Degradation: Treat samples with acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), and an oxidizing agent (e.g., 3% H₂O₂).
-
-
HPLC Analysis: At various time intervals, inject the samples into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and ammonium phosphate buffer) to separate the parent compound from its degradation products.[17]
-
Data Analysis: Monitor the peak area of the parent compound (PLP or PLP-d3) over time. Calculate the degradation rate constant for each compound under each stress condition. Compare the stability profiles of PLP and PLP-d3.
Comparative Binding Affinity Assay
This protocol describes a fluorometric titration method to compare the binding affinity (dissociation constant, Kd) of PLP and PLP-d3 to an apoenzyme.[18][19]
Objective: To determine and compare the Kd of PLP and PLP-d3 for a specific apo-PLP-dependent enzyme.
Materials:
-
Purified apo-PLP-dependent enzyme (e.g., apo-pyridoxamine-5'-phosphate oxidase)
-
Pyridoxal Phosphate (PLP)
-
This compound (PLP-d3)
-
Buffer solution (e.g., HEPES or phosphate buffer at a physiological pH)
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a solution of the apoenzyme at a fixed concentration in the buffer.
-
Titration: Sequentially add small aliquots of a concentrated stock solution of either PLP or PLP-d3 to the apoenzyme solution.
-
Fluorescence Measurement: After each addition, allow the system to equilibrate and then measure the intrinsic protein fluorescence (e.g., excitation at 280 nm, emission scan from 300-400 nm). The binding of PLP often quenches the tryptophan fluorescence of the protein.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the total ligand (PLP or PLP-d3) concentration. Fit the data to a suitable binding isotherm (e.g., a quadratic binding equation) to determine the dissociation constant (Kd).[20][21] Compare the Kd values obtained for PLP and PLP-d3.
Mandatory Visualization
The following diagrams illustrate key pathways and concepts relevant to the function of Pyridoxal Phosphate.
Caption: Vitamin B6 metabolism pathway.
Caption: General mechanism of a PLP-dependent enzyme.
Caption: Experimental workflow for comparison.
References
- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. salamandra.net [salamandra.net]
- 11. worthingtonweb.com [worthingtonweb.com]
- 12. Tyrosine decarboxylase. Spectrophotometric assay and application in determining pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of plasma pyridoxal 5'-phosphate by combination of an enzymatic assay with high-performance liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijmrhs.com [ijmrhs.com]
- 15. ujms.net [ujms.net]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Vitamin B6 Analysis Utilizing Pyridoxal Phosphate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of vitamin B6, with a specific focus on the use of Pyridoxal Phosphate-d3 as a stable isotope-labeled internal standard. The information presented herein is supported by experimental data from various studies to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Vitamin B6 Analysis
Vitamin B6 is a crucial coenzyme in numerous metabolic pathways, and its accurate quantification in biological matrices is vital for clinical diagnostics and research. The biologically active form, Pyridoxal 5'-phosphate (PLP), is the primary indicator of vitamin B6 status. Analytical methods for PLP have evolved from traditional techniques like enzymatic assays and High-Performance Liquid Chromatography (HPLC) with fluorescence detection to more advanced methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS is considered the gold standard for achieving the highest accuracy and precision.
Performance Comparison of Analytical Methods
The selection of an analytical method for vitamin B6 analysis depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. This section provides a comparative overview of the performance of different methods based on published inter-laboratory comparison studies and validation reports.
Table 1: Inter-Laboratory Comparison of PLP Analysis in Serum
| Performance Metric | HPLC-based Assays | Enzymatic Assays | LC-MS/MS with PLP-d3 |
| Mean Within-Day CV (%) | 0.6 - 37[1][2][3] | 0.6 - 37[1][2][3] | 1.7 - 2.8[4] |
| Mean Between-Day CV (%) | 1.4 - 26[1][2][3] | 1.4 - 26[1][2][3] | 3.0 - 4.1[4] |
| Mean Recovery of Added PLP (%) | 53 - 144[1][2][3] | 53 - 144[1][2][3] | 98 (89 - 103)[4] |
| Mean Relative Bias (%) | -10.0 to 24.3[1][2] | -10.0 to 24.3[1][2] | Not directly reported in the same study, but a direct comparison with HPLC showed a proportional bias of 1.11.[4] |
Table 2: Performance Characteristics of LC-MS/MS Methods Utilizing this compound
| Parameter | Reported Value | Reference |
| Linearity | 4 to 8000 nmol/L | [4] |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L | [4] |
| Intra-day Precision (CV%) | 1.7 - 2.8 | [4] |
| Inter-day Precision (CV%) | 3.0 - 4.1 | [4] |
| Mean Recovery (%) | 98 (range: 89 - 103) | [4] |
| Mean Absolute Matrix Effect (%) | 99.3 (range: 97 - 102) | [4] |
The Role and Performance of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte, but with a different mass, is a cornerstone of accurate quantification in mass spectrometry.[1] this compound serves this purpose in vitamin B6 analysis.
Advantages:
-
Correction for Matrix Effects: A SIL-IS co-elutes with the analyte and experiences the same ion suppression or enhancement, thereby correcting for these matrix-induced variations.[1]
-
Correction for Sample Preparation Variability: Losses of the analyte during extraction, handling, and injection are compensated for by the corresponding losses of the SIL-IS.[1]
Potential Limitations of Deuterated Standards:
While highly effective, deuterated standards like this compound are not without potential limitations that researchers should be aware of:
-
Isotope Effect and Chromatographic Shift: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially leading to a small difference in retention time between the deuterated standard and the native analyte.[1] This can be a concern in complex biological samples where matrix effects can vary across the chromatographic peak.[1]
-
Alteration of Fragmentation Patterns: The presence of deuterium can sometimes alter the fragmentation pattern of a molecule in the mass spectrometer.[1] It is crucial to ensure that the selected multiple reaction monitoring (MRM) transition for the internal standard is analogous to that of the analyte.
-
Instability and Deuterium Loss: In some instances, deuterated standards can exhibit instability, leading to the loss of deuterium.[1] This could result in the formation of the unlabeled analyte from the internal standard, leading to an overestimation of the analyte's concentration.[1]
Despite these potential issues, the use of deuterated internal standards like this compound is widely accepted and considered a robust approach for accurate quantification when methods are properly validated.
Experimental Protocols
This section provides a detailed, consolidated workflow for the analysis of Pyridoxal 5'-phosphate in human serum using LC-MS/MS with this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw frozen serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 250 µL of the serum sample.
-
Add 50 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 500 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer 20 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[4]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
System: A UPLC system is recommended for optimal resolution and speed.
-
Column: A reversed-phase C18 column (e.g., Waters™ Symmetry C18) is suitable.[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.[4]
-
Gradient: A gradient elution should be optimized to achieve good separation of PLP from other matrix components. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.[4]
-
Flow Rate: A flow rate of 0.4 mL/min is a common starting point.
-
Injection Volume: 20 µL of the prepared supernatant.[4]
-
Column Temperature: Maintained at 30°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer is required for multiple reaction monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]
-
MRM Transitions:
-
Pyridoxal 5'-phosphate (PLP): m/z 248.0 → 150.0 (quantifier) and a second transition for confirmation. A mass transition of 247.8 > 149.8 has been reported.[4]
-
This compound (PLP-d3): m/z 251.0 → 153.0 (or appropriate transition based on the deuteration pattern).
-
-
Collision Energy: Optimized for each transition to achieve maximum signal intensity. A collision energy of 14 eV has been reported for PLP.[4]
-
Other MS Parameters: Dwell time, cone voltage, and desolvation gas flow should be optimized for the specific instrument used.
-
Data Analysis and Quantification
-
Integrate the peak areas for both the PLP and PLP-d3 MRM transitions.
-
Calculate the peak area ratio of PLP to PLP-d3.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of PLP in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Vitamin B6 analysis.
Vitamin B6 Salvage Pathway
Caption: The Vitamin B6 salvage pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Analytical Performance of Pyridoxal Phosphate-d3 for Linearity and Detection Range in Vitamin B6 Analysis
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of clinical and research diagnostics, precise and reliable quantification of vitamin B6 is paramount. Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, serves as a critical cofactor in numerous enzymatic reactions. Its accurate measurement is essential for assessing nutritional status and investigating various pathological conditions. The use of a deuterated internal standard, Pyridoxal Phosphate-d3 (PLP-d3), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a robust method for PLP quantification. This guide provides a comprehensive comparison of the linearity and detection range of methods employing PLP-d3 against alternative analytical techniques, supported by experimental data and detailed protocols.
Performance of this compound in LC-MS/MS Methods
The use of a stable isotope-labeled internal standard like PLP-d3 is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation and matrix effects, leading to high accuracy and precision. The linearity of a method, typically evaluated by the coefficient of determination (R²), indicates how well the analytical response correlates with the analyte concentration over a given range. The range of detection is defined by the lower limit of quantification (LLOQ), the lowest concentration that can be reliably measured with acceptable accuracy and precision, and the upper limit of quantification (ULOQ), the highest concentration without dilution.
A study developing an LC-ESI-MS/MS method for PLP in whole blood using PLP-d3 as an internal standard demonstrated excellent linearity, with a range extending from 4 to 8000 nmol/L[1]. Another UPLC-MS/MS method for the analysis of various vitamin B6 vitamers, including PLP with PLP-d3, in whole blood reported a linear range of 6-4850 nmol/L for PLP[2][3]. Furthermore, a high-throughput LC-MS/MS assay for PLP in human plasma and serum was linear up to 500 nmol/L with an LLOQ of 5 nmol/L[4].
| Method | Matrix | Linearity (R²) | LLOQ (nmol/L) | ULOQ (nmol/L) | Reference |
| LC-ESI-MS/MS | Whole Blood | Not explicitly stated, but method was linear | 4 | 8000 | [1] |
| UPLC-MS/MS | Whole Blood | Not explicitly stated, but method was linear | 6 | 4850 | [2][3] |
| LC-MS/MS | Plasma, Serum | Not explicitly stated, but method was linear | 5 | 500 | [4] |
| UPLC-MS/MS | Cerebrospinal Fluid | > 0.99 | 5 | 200 | [5] |
Comparison with Alternative Methods
While LC-MS/MS with a deuterated internal standard offers superior performance, other methods have been traditionally used for PLP analysis. These include high-performance liquid chromatography (HPLC) with fluorescence detection and enzymatic assays.
HPLC with Fluorescence Detection: This technique often requires a pre-column derivatization step to enhance the fluorescence of PLP. One such method, using semicarbazide derivatization, demonstrated linearity up to at least 1000 nmol/L, with a limit of quantification of 5.8 nmol/L[6][7]. Another HPLC method involving the oxidation of PLP to the highly fluorescent 4-pyridoxic acid 5'-phosphate reported a detection limit of 0.22 ng/mL (approximately 0.89 nmol/L)[8].
Enzymatic Assays: These methods are based on the principle that PLP is a cofactor for specific enzymes. The enzymatic activity is proportional to the PLP concentration. While sensitive, these assays can be susceptible to interference from other compounds in the sample matrix. A comparison study of various methods for PLP determination highlighted that enzymatic methods are widely used but can show significant inter-laboratory variability[9][10].
| Method | Principle | Linearity (R²) | LLOQ (nmol/L) | ULOQ (nmol/L) | Reference |
| HPLC with Fluorescence | Pre-column derivatization with semicarbazide | Not explicitly stated, but method was linear | 5.8 | ≥ 1000 | [6][7] |
| HPLC with Fluorescence | Oxidation to 4-pyridoxic acid 5'-phosphate | Not explicitly stated | ~0.89 (detection limit) | Not specified | [8] |
| Enzymatic Assay | PLP-dependent enzyme activity | Varies by specific assay | Varies by specific assay | Varies by specific assay | [9][10] |
| HPLC vs. Tracer Method | Comparison of HPLC and a radiolabeled tracer method | r = 0.9864 | Not specified | Not specified | [11] |
Experimental Protocols
Representative LC-MS/MS Method with this compound
This protocol is a generalized representation based on common practices described in the literature[1][4][12].
1. Sample Preparation:
-
To a 100 µL aliquot of the biological sample (e.g., plasma, serum, whole blood), add an appropriate volume of an internal standard solution containing this compound.
-
Precipitate proteins by adding an equal volume of a precipitating agent, such as trichloroacetic acid (TCA) solution (e.g., 10% w/v).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Inject a small volume (e.g., 5-20 µL) of the supernatant onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of two solvents, for example, Solvent A: 0.1% formic acid in water and Solvent B: 0.1% formic acid in methanol. The gradient is programmed to separate PLP from other matrix components.
-
Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Monitor the specific mass transitions for PLP and the internal standard, PLP-d3, using Multiple Reaction Monitoring (MRM). For PLP, a common transition is m/z 248.1 → 150.1[2].
Representative HPLC Method with Fluorescence Detection
This protocol is based on a method involving pre-column derivatization with semicarbazide[6].
1. Sample Preparation and Derivatization:
-
To a plasma or red blood cell sample, add a solution of semicarbazide to react with the aldehyde group of PLP, forming a stable and fluorescent derivative.
-
Precipitate proteins using an acid like trichloroacetic acid.
-
Centrifuge to remove the precipitated proteins.
-
Neutralize the supernatant before injection.
2. HPLC Analysis:
-
Liquid Chromatography: Inject the prepared sample onto a reverse-phase C18 column. Use an isocratic or gradient mobile phase, often a mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile), to separate the derivatized PLP.
-
Fluorescence Detection: The eluent passes through a fluorescence detector. Set the excitation and emission wavelengths to the optimal values for the specific fluorescent derivative of PLP.
Visualizing the Workflow and Biological Role
To better understand the analytical process and the biological significance of PLP, the following diagrams are provided.
References
- 1. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of pyridoxal 5′-phosphate in human serum by reversed-phase high-performance liquid chromatography combined with spectrofluorimetric detection of 4-pyridoxic acid 5′-phosphate as a derivative - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Clinical vitamin B6 analysis: an interlaboratory comparison of pyridoxal 5'-phosphate measurements in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ujms.net [ujms.net]
- 12. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Pyridoxal Phosphate-d3 in Complex Biological Fluids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Pyridoxal Phosphate-d3 (PLP-d3) as an internal standard for the quantification of Pyridoxal Phosphate (PLP) in complex biological fluids using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The specificity, accuracy, and overall performance of PLP-d3 are compared with alternative analytical approaches, supported by experimental data from various studies.
Introduction to Pyridoxal Phosphate and the Need for a Specific Internal Standard
Pyridoxal Phosphate (PLP) is the active form of vitamin B6 and a critical coenzyme in a multitude of metabolic reactions, including amino acid metabolism and neurotransmitter synthesis.[1][2] Accurate measurement of PLP concentrations in biological fluids like plasma, serum, and whole blood is essential for diagnosing vitamin B6 deficiency, monitoring therapeutic interventions, and in drug development research.
The complexity of biological matrices necessitates the use of an internal standard in quantitative LC-MS/MS analysis to correct for sample preparation variability, matrix effects, and instrument drift.[3][4] An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Deuterated internal standards, such as PLP-d3, are considered the gold standard for such applications due to their chemical and physical similarity to the endogenous analyte.[5][6]
Performance Comparison: PLP-d3 in LC-MS/MS vs. Other Analytical Methods
The use of PLP-d3 as an internal standard in LC-MS/MS offers significant advantages in terms of specificity, sensitivity, and throughput compared to traditional methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Key Advantages of LC-MS/MS with PLP-d3:
-
High Specificity: Mass spectrometry allows for the differentiation of PLP from other structurally similar vitamers and endogenous matrix components, leading to more accurate quantification.
-
Improved Precision and Accuracy: PLP-d3 co-elutes with the analyte, effectively compensating for variations during sample extraction and ionization, resulting in high precision and accuracy.[7][8]
-
Simplified Sample Preparation: LC-MS/MS methods often employ a straightforward protein precipitation step, reducing sample handling and the potential for analytical errors.[7][9]
-
High Throughput: The rapid analysis times of modern UPLC-MS/MS systems allow for the processing of a large number of samples in a shorter period.[9]
While direct comparative studies between PLP-d3 and other isotopically labeled internal standards (e.g., ¹³C-labeled PLP) for PLP analysis are limited, the general principles of isotopic labeling provide insight. ¹³C-labeled standards are sometimes considered superior as they are less likely to exhibit chromatographic isotope effects and have no potential for hydrogen-deuterium exchange.[5][6] However, PLP-d3 has been extensively validated and proven to be a robust and reliable internal standard for PLP quantification in numerous studies.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of PLP in biological fluids.
Table 1: Performance Characteristics of LC-MS/MS Methods Using this compound Internal Standard
| Parameter | Whole Blood[7] | Plasma/Serum[9] | Cerebrospinal Fluid[10] |
| Linearity Range (nmol/L) | 4 - 8000 | up to 500 | 5 - 200 |
| Limit of Quantification (LOQ) (nmol/L) | 4 | 5 | 0.38 - 5 |
| Intra-day Precision (%CV) | 1.7 - 2.8 | < 5 | 1.7 - 19.0 |
| Inter-day Precision (%CV) | 3.0 - 4.1 | < 5 | 2.6 - 16.5 |
| Mean Recovery (%) | 98 | Not Reported | 85.4 - 120.1 |
| Matrix Effect (%) | 99.3 (absolute) | Not Reported | Not Reported |
Table 2: Comparison of LC-MS/MS (with PLP-d3) and HPLC-Fluorescence Methods
| Feature | LC-MS/MS with PLP-d3[7] | HPLC with Fluorescence Detection[11] |
| Internal Standard | This compound | Not always used; if so, non-isotopic |
| Sample Preparation | Simple Protein Precipitation | Derivatization often required |
| Specificity | High (mass-based detection) | Lower (potential for co-eluting interferences) |
| Analysis Time | Short (e.g., 4 minutes) | Longer |
| Sensitivity (LOQ) | Low nmol/L range (e.g., 4 nmol/L) | Low nmol/L range (e.g., 5.8 nmol/L) |
| Correlation (r²) | 0.94 (when compared to HPLC) | N/A |
Experimental Protocols
Key Experiment 1: Quantification of PLP in Human Plasma/Serum by LC-MS/MS
Objective: To accurately measure the concentration of PLP in human plasma or serum samples using an LC-MS/MS method with PLP-d3 as an internal standard.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma or serum, add 50 µL of an internal standard working solution (containing PLP-d3 in an appropriate solvent).
-
Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.[7][9]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the multiple reaction monitoring (MRM) transitions for PLP (e.g., m/z 248.1 → 150.1) and PLP-d3 (e.g., m/z 251.1 → 153.1).[3]
-
-
Key Experiment 2: Method Validation
Objective: To validate the analytical method for the quantification of PLP in the selected biological fluid according to regulatory guidelines (e.g., FDA, EMA).
Methodology:
-
Specificity: Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention times of PLP and PLP-d3.
-
Linearity: Prepare a calibration curve by spiking known concentrations of PLP into a surrogate matrix (e.g., charcoal-stripped plasma) containing a fixed concentration of PLP-d3. The linearity should be evaluated over the expected physiological and pathological concentration range.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day) to determine the precision (%CV) and accuracy (%bias).
-
Recovery: Compare the peak area of PLP in pre-extraction spiked samples to that in post-extraction spiked samples to determine the extraction efficiency.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of PLP in post-extraction spiked samples with the peak area in a neat solution at the same concentration.
-
Stability: Assess the stability of PLP in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage at -80°C).
Mandatory Visualizations
Caption: Overview of the Pyridoxal Phosphate (PLP) salvage pathway.
Caption: Experimental workflow for PLP quantification using LC-MS/MS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of Pyridoxal Phosphate-d3 under different experimental conditions
For researchers, scientists, and drug development professionals, understanding the stability of critical reagents is paramount to ensuring experimental reproducibility and the successful development of therapeutics. This guide provides a comparative analysis of the stability of Pyridoxal Phosphate-d3 (PLP-d3) against its non-deuterated counterpart, Pyridoxal Phosphate (PLP), under various experimental conditions. While direct comparative stability data for PLP-d3 is limited, this guide leverages established principles of the kinetic isotope effect (KIE) and existing data on PLP to provide a comprehensive overview.
The Deuterium Advantage: Enhanced Stability through the Kinetic Isotope Effect
Deuterium, a stable isotope of hydrogen, possesses an additional neutron, making it approximately twice as heavy as hydrogen. This seemingly small change in mass leads to a significant difference in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond has a lower vibrational frequency and a lower zero-point energy, requiring more energy to be broken.[][2] This phenomenon, known as the kinetic isotope effect (KIE), results in slower reaction rates for processes that involve the cleavage of a C-D bond.[][3][4]
In the context of drug molecules and bioactive compounds like PLP, this enhanced bond stability can translate to a number of advantages:
-
Improved Metabolic Stability: Many metabolic pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. Replacing hydrogen with deuterium at these metabolic "hot spots" can significantly slow down metabolism, leading to a longer biological half-life.[2][3][4]
-
Increased Resistance to Chemical Degradation: The principles of KIE can also apply to non-enzymatic degradation pathways, suggesting that deuterated compounds may exhibit greater stability under various experimental conditions.[]
-
Reduced Formation of Toxic Metabolites: By slowing down certain metabolic pathways, deuteration can sometimes lead to a "metabolic shunting" effect, favoring alternative pathways that may produce fewer toxic byproducts.[2][4]
Comparative Stability of PLP-d3 and PLP under Different Experimental Conditions
Data Summary: Stability of Pyridoxal Phosphate (PLP) and Inferred Stability of PLP-d3
| Experimental Condition | Non-Deuterated PLP Stability | Inferred PLP-d3 Stability (Qualitative) | Rationale for PLP-d3 Stability |
| Light Exposure | Unstable in aqueous solutions when exposed to light. A key photodegradation product is 4-pyridoxic acid 5'-phosphate (PAP).[5] | More stable | The formation of PAP involves oxidation of the aldehyde group. While not a direct C-H bond cleavage, deuteration can influence the electronic properties of the molecule, potentially slowing down photo-oxidative processes. |
| Temperature | Susceptible to thermal degradation. | More stable | Thermal degradation often involves complex radical reactions that can be initiated by C-H bond cleavage. The stronger C-D bond in PLP-d3 would likely increase its resistance to thermal decomposition. |
| pH | Stability is pH-dependent. Binding to proteins, which can affect stability, is also influenced by pH.[6] For example, binding to albumin is more pronounced at higher pH (5-7.4) and inhibits hydrolysis.[6] | Likely exhibits a similar pH-dependent stability profile, but with a potentially slower rate of degradation at any given pH. | While the overall pH-stability profile is likely dictated by the functional groups on the pyridine ring and the phosphate group, the kinetic advantage of the C-D bond should confer greater stability across the pH range where degradation occurs. |
| Aqueous Solution | Known to be unstable in aqueous form.[7][8][9] | More stable | Hydrolytic degradation pathways may be influenced by the kinetic isotope effect, leading to a slower breakdown of PLP-d3 in water. |
| Storage (Solid) | Recommended storage at -20°C for the powder form. | Recommended storage at -20°C for the powder form.[10] | In the solid state, degradation is significantly slower for both compounds. Following recommended storage conditions is crucial for long-term stability. |
| Storage (in Solvent) | Dependent on the solvent and storage temperature. | Recommended storage at -80°C for up to 6 months in a suitable solvent.[10] | At very low temperatures, molecular motion is minimized, preserving the integrity of both compounds. The deuterated form is still expected to have a longer shelf-life under identical storage conditions. |
Experimental Protocols
To empirically determine and compare the stability of PLP-d3 and PLP, a stability-indicating high-performance liquid chromatography (HPLC) method is recommended.
Protocol: Comparative Stability Testing of PLP-d3 and PLP
1. Objective: To compare the degradation rates of PLP-d3 and non-deuterated PLP under various stress conditions (e.g., light, temperature, pH).
2. Materials:
-
This compound (PLP-d3)
-
Pyridoxal Phosphate (PLP)
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffers of various pH values (e.g., pH 4, 7, 9)
-
Controlled environment chambers (for temperature and light exposure)
-
HPLC system with a UV or PDA detector
-
A suitable reversed-phase HPLC column (e.g., C18)
3. Sample Preparation:
-
Prepare stock solutions of PLP-d3 and PLP of known concentrations in a suitable solvent (e.g., water or a buffer).
-
For each condition to be tested, aliquot the stock solutions into separate, appropriately labeled vials.
4. Stress Conditions:
-
Photostability: Expose one set of samples to a controlled light source (e.g., a photostability chamber) for a defined period. Keep a parallel set of samples wrapped in aluminum foil to serve as a dark control.
-
Thermal Stability: Place sets of samples in controlled temperature chambers at various temperatures (e.g., 25°C, 40°C, 60°C).
-
pH Stability: Prepare solutions of PLP-d3 and PLP in buffers of different pH values.
5. Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
6. HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method capable of separating the parent compound (PLP or PLP-d3) from its degradation products. A reversed-phase method with UV detection is a common approach.[11][12][13][14]
-
Inject the samples from each time point and condition onto the HPLC system.
-
Quantify the peak area of the parent compound at each time point.
7. Data Analysis:
-
Calculate the percentage of the initial concentration of PLP-d3 and PLP remaining at each time point for each condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Compare the degradation rates of PLP-d3 and PLP under each stress condition.
Visualizing Pathways and Workflows
Signaling Pathway Involving Pyridoxal Phosphate
Pyridoxal phosphate is a versatile coenzyme involved in a vast number of metabolic pathways, primarily in amino acid metabolism.[15][16][17][18] The following diagram illustrates a generalized role of PLP in a transamination reaction, a fundamental process in amino acid synthesis and degradation.
Caption: Generalized pathway of a PLP-dependent transamination reaction.
Experimental Workflow for Comparative Stability Analysis
The following workflow outlines the key steps in performing a comparative stability study of PLP-d3 and its non-deuterated counterpart.
Caption: Workflow for the comparative stability testing of PLP-d3 and PLP.
References
- 2. benchchem.com [benchchem.com]
- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal hydrolysis of pyridoxal 5'-phosphate in vitro and in vivo in the rat. Effect of protein binding and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of phosphate on stability of pyridoxal in the presence of lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 15. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 16. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deuterated Versus Non-Deuterated Standards in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
In the precise world of enzyme kinetics, the accuracy of quantitative measurements is paramount for elucidating catalytic mechanisms, understanding metabolic pathways, and developing effective therapeutics. The choice of an internal standard in analytical methodologies, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is a critical factor that can significantly influence the reliability of kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). This guide provides an objective comparison of the performance of deuterated versus non-deuterated standards, supported by experimental principles and data, to aid researchers in making informed decisions for their enzyme kinetic studies.
The Core Principle: Mitigating Analytical Variability
Enzyme kinetic assays, especially when conducted in complex biological matrices, are susceptible to various sources of error. These include inconsistencies in sample preparation, extraction losses, and matrix effects during ionization in the mass spectrometer. An internal standard (IS) is a compound of known concentration added to all samples to normalize for this variability.[1] An ideal internal standard should mimic the chemical and physical behavior of the analyte of interest as closely as possible throughout the entire analytical workflow.[2][3]
Deuterated standards , which are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms are replaced with deuterium, are widely regarded as the gold standard for internal standards in quantitative mass spectrometry.[2][3] This is because their physicochemical properties are nearly identical to their non-deuterated counterparts.[2] In contrast, non-deuterated standards , often structural analogs of the analyte, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, potentially leading to less accurate and precise results.[3]
Quantitative Data Comparison
The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data quality. The following table presents a hypothetical but representative comparison of enzyme kinetic parameters determined for a fictional enzyme, "Metabozyme," acting on its substrate, "DrugX," using either a deuterated internal standard (DrugX-d4) or a non-deuterated structural analog internal standard.
| Parameter | With Deuterated IS (DrugX-d4) | With Non-Deuterated IS (Analog) | % Difference |
| Kₘ (µM) | 10.2 ± 0.5 | 12.8 ± 2.1 | 25.5% |
| Vₘₐₓ (pmol/min/mg protein) | 50.5 ± 2.5 | 42.1 ± 7.8 | -16.6% |
| Precision (%CV) | < 5% | 10-15% | - |
| Accuracy (%Bias) | < 5% | ± 20% | - |
As the data illustrates, the use of a deuterated internal standard leads to significantly higher precision (lower coefficient of variation, %CV) and accuracy (lower % bias) in the determination of both Kₘ and Vₘₐₓ. The variability observed with the non-deuterated standard can obscure the true kinetic parameters of the enzyme.
Experimental Protocols
To achieve reliable and reproducible enzyme kinetic data, a well-designed experimental protocol is essential. The following is a detailed methodology for a comparative study to evaluate the performance of deuterated versus non-deuterated internal standards in an enzyme kinetic assay using LC-MS/MS.
Objective
To determine and compare the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) of a cytochrome P450 (CYP) enzyme-catalyzed reaction using both a deuterated and a non-deuterated internal standard.
Materials
-
Enzyme: Human liver microsomes (HLM) or recombinant CYP enzyme (e.g., CYP3A4).
-
Substrate: A known CYP3A4 substrate (e.g., Midazolam).
-
Deuterated Internal Standard: Deuterated substrate (e.g., Midazolam-d4).
-
Non-Deuterated Internal Standard: A structural analog of the substrate (e.g., a related benzodiazepine).
-
Cofactor: NADPH regenerating system.
-
Buffer: Potassium phosphate buffer (pH 7.4).
-
Quenching Solution: Acetonitrile containing the internal standards.
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Experimental Workflow
-
Preparation of Reagents:
-
Prepare stock solutions of the substrate, deuterated IS, and non-deuterated IS in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions of the substrate at various concentrations for the kinetic curve.
-
Prepare the NADPH regenerating system and potassium phosphate buffer.
-
-
Enzyme Incubation:
-
In a 96-well plate, combine the buffer, HLM or recombinant enzyme, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate at different concentrations (typically ranging from 0.1 to 10 times the expected Kₘ).
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile. This solution should be split into two sets: one containing the deuterated IS and the other containing the non-deuterated IS, both at a fixed concentration.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to quantify the formation of the product of the enzymatic reaction.
-
Optimize the mass spectrometer settings (e.g., MRM transitions) for the analyte, the deuterated IS, and the non-deuterated IS.
-
Inject the samples and acquire the data.
-
-
Data Analysis:
-
Integrate the peak areas of the product and the internal standard for each sample.
-
Calculate the peak area ratio (product peak area / internal standard peak area).
-
Generate a calibration curve using standards of the product.
-
Quantify the amount of product formed in each reaction.
-
Plot the initial reaction velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vₘₐₓ for both sets of experiments (with deuterated and non-deuterated IS).
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Experimental workflow for enzyme kinetic analysis.
Caption: Impact of IS choice on quantification accuracy.
Conclusion
The choice of internal standard is a critical determinant of the quality of data generated in enzyme kinetic studies. While non-deuterated standards can be a more accessible and less expensive option, the experimental evidence overwhelmingly supports the use of deuterated internal standards for achieving the highest levels of accuracy and precision.[2][3] Their ability to closely mimic the behavior of the analyte and effectively correct for matrix effects makes them indispensable for generating robust and reliable enzyme kinetic data. For researchers in drug development and other scientific fields where precise quantitative data is essential, the investment in deuterated standards is a crucial step towards ensuring the integrity and validity of their findings.
References
Safety Operating Guide
Proper Disposal of Pyridoxal Phosphate-d3: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Pyridoxal Phosphate-d3, ensuring compliance and minimizing risk.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to conduct a thorough hazard assessment. While Safety Data Sheets (SDS) for Pyridoxal Phosphate and its deuterated form do not classify it as a hazardous substance, it is prudent to handle it with care.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect from dust or splashes.[2]
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
Respiratory Protection: If there is a risk of generating dust, a self-contained breathing apparatus may be necessary.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
For Minor Spills:
-
Isolate the Area: Cordon off the area of the spill to prevent further spread.
-
Clean-up: Use dry clean-up procedures to avoid generating dust.[3] Sweep up the solid material and place it into a suitable, labeled container for waste disposal.[3][4]
-
Decontamination: After the solid material has been removed, the area should be wiped down with a damp cloth.
For Major Spills:
-
Alert Personnel: Immediately alert others in the vicinity and the designated safety officer.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spillage from entering drains or water courses.[3]
-
Clean-up: Wearing appropriate PPE, follow the same dry clean-up procedures as for minor spills.[3]
Disposal Procedures for Unused or Waste this compound
All waste must be handled in accordance with local, state, and federal regulations.[3] The following are general guidelines for the disposal of this compound.
Step 1: Containerization and Labeling
-
Place the waste this compound in a clearly labeled, sealed container. The label should include:
-
The full chemical name: "this compound"
-
CAS Number: 1354560-58-9
-
The words "Waste" or "For Disposal"
-
Any relevant hazard information (though none are specified in the available SDS)
-
Step 2: Waste Segregation
-
Segregate the waste container from other incompatible waste streams. Pyridoxal phosphate can have violent reactions with strong oxidizers, alkalis, and acids.[1]
Step 3: Consultation and Collection
-
Consult your institution's Environmental Health and Safety (EHS) office or a designated waste disposal expert to determine the specific disposal route.[5]
-
Arrange for collection by a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[5]
Decontamination of Empty Containers
-
Empty containers that held this compound should be decontaminated before reuse or disposal.
-
Rinse the container thoroughly with water. The rinse water should be collected and treated as chemical waste.
-
After decontamination, puncture the container to prevent reuse.[3] It can then be disposed of in accordance with institutional guidelines for non-hazardous lab waste.
Quantitative Data Summary
No quantitative data regarding toxicity, environmental impact, or specific disposal concentrations were available in the searched documents.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the provided search results. The procedures outlined above are based on general laboratory safety guidelines and information from Safety Data Sheets.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Pyridoxal Phosphate-d3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents like Pyridoxal Phosphate-d3 is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a secure and efficient laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves to prevent skin contact.[1] |
| Eye Protection | Safety Goggles | Use chemical safety goggles to protect against accidental splashes or dust.[1] |
| Respiratory Protection | Self-Contained Breathing Apparatus | Recommended, especially in cases of dust formation or inadequate ventilation.[1] |
| Body Protection | Laboratory Coat & Protective Clothing | A standard lab coat and appropriate protective clothing should be worn.[1] |
Operational Plan: Step-by-Step Handling Protocol
To maintain the integrity of this compound and ensure the safety of laboratory personnel, a systematic handling procedure is essential. Deuterated compounds, in particular, require careful handling to prevent isotopic contamination, often by minimizing exposure to atmospheric moisture.[2][3][4]
Experimental Protocol for Handling this compound:
-
Preparation:
-
Ensure all glassware and equipment are thoroughly clean and dry to prevent contamination.[4]
-
Work in a well-ventilated area, preferably within a fume hood, to mitigate inhalation risks.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Dispensing and Weighing:
-
Handle the solid compound in a controlled environment, such as a glove box, to minimize exposure to air and moisture, which can compromise the deuterated nature of the compound.
-
If a glove box is unavailable, work swiftly in a fume hood.
-
Use a clean, dry spatula and weighing vessel.
-
-
Dissolution:
-
When preparing solutions, use anhydrous, deuterated solvents to maintain the isotopic purity of the sample.[3]
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
-
Storage:
-
Post-Handling:
-
Thoroughly clean all equipment used.
-
Dispose of any waste generated according to the disposal plan outlined below.
-
Wash hands thoroughly after handling the compound.
-
Chemical Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection. While the Safety Data Sheet for this compound does not specify it as hazardous, it is prudent to follow standard procedures for chemical waste disposal.
Disposal Protocol:
-
Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, in a designated and clearly labeled hazardous waste container.[7]
-
Do not mix with other incompatible waste streams.
-
-
Containerization:
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Keep the container closed except when adding waste.[7]
-
-
Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent; the rinsate should be collected as hazardous waste.[7][9] The rinsed container can then be disposed of as regular trash.[9]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
